((2,6-Dichlorophenyl)sulfonyl)glycine
Description
The exact mass of the compound (2,6-Dichloro-benzenesulfonylamino)-acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMUGYJNLHEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351332 | |
| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19818-06-5 | |
| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
((2,6-Dichlorophenyl)sulfonyl)glycine is a chemical compound classified as a glycine (B1666218) derivative. This document provides a summary of its known chemical properties. Extensive literature searches did not yield in-depth studies on its biological activity, mechanism of action, or specific experimental applications. Therefore, this guide focuses on the available chemical identity of the compound and provides a foundation for researchers interested in exploring its potential.
Chemical Identity and Properties
This compound is an amino acid derivative.[1][2][3] Its core structure consists of a glycine molecule linked to a 2,6-dichlorophenyl sulfonyl group. The presence of the dichlorinated phenyl ring and the sulfonyl group significantly influences its chemical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | {[(2,6-dichlorophenyl)sulfonyl]amino}acetic acid | [4][5] |
| CAS Number | 19818-06-5 | [2][4][5] |
| Molecular Formula | C₈H₇Cl₂NO₄S | [2] |
| Molecular Weight | 284.12 g/mol | [1][2][4][5] |
| Physical Form | Solid | [4][5] |
| Purity | Typically ≥95% (as supplied for research) | [4][5] |
| InChI Key | QRVMUGYJNLHEJY-UHFFFAOYSA-N | [4][5] |
Potential Research Applications (Hypothetical)
While no specific biological activities for this compound have been documented in the reviewed literature, the structural motifs present in the molecule suggest potential areas for investigation.
-
Enzyme Inhibition: The sulfonamide group is a common feature in many enzyme inhibitors. Research on related glycine sulfonamides has identified them as dual inhibitors of sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[6][7] This suggests that this compound could be screened for activity against these or other hydrolases.
-
Serine Protease Inhibition: N-sulfonyltripeptides containing a glycine residue have been investigated as potential serine protease inhibitors.[8] The core structure of this compound could serve as a starting point for the design of novel protease inhibitors.
-
Chloride Channel Modulation: Glycine itself is known to have cytoprotective effects through the inhibition of chloride channels.[9] The effect of the (2,6-dichlorophenyl)sulfonyl moiety on this activity could be a subject of future research.
Synthesis and Experimental Protocols
Caption: A potential synthetic workflow for this compound.
A typical experimental protocol would involve the reaction of glycine with 2,6-dichlorophenylsulfonyl chloride under basic conditions (Schotten-Baumann reaction). The product would then be isolated by acidification, followed by extraction and purification, likely through crystallization.
Signaling Pathways
There is no information available in the scientific literature to suggest the involvement of this compound in any specific signaling pathways.
Conclusion
This compound is a well-characterized chemical compound with a defined structure. However, its biological role and potential applications in drug discovery and development remain unexplored. This technical guide provides the foundational chemical information necessary for researchers to begin investigating this molecule. Future studies are warranted to elucidate its pharmacological profile and potential as a therapeutic agent or research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - HY-W029652 Hycultec GmbH [hycultec.de]
- 4. This compound | 19818-06-5 [sigmaaldrich.com]
- 5. This compound | 19818-06-5 [sigmaaldrich.com]
- 6. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2,6-Dichlorophenyl)sulfonyl)glycine is a derivative of the amino acid glycine (B1666218), featuring a 2,6-dichlorophenylsulfonyl group attached to the nitrogen atom. This modification imparts specific physicochemical properties that are of interest in medicinal chemistry and drug design. The presence of the dichlorinated phenyl ring and the sulfonylglycine moiety suggests potential applications as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthesis protocol, and an exploration of the potential biological significance of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some properties are available from commercial suppliers, experimental data such as melting point, boiling point, and pKa are not readily found in the public domain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(((2,6-dichlorophenyl)sulfonyl)amino)acetic acid | N/A |
| Molecular Formula | C₈H₇Cl₂NO₄S | MedChemExpress[1] |
| Molecular Weight | 284.12 g/mol | MedChemExpress[1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | N/A |
| InChI | InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | N/A |
| InChIKey | QRVMUGYJNLHEJY-UHFFFAOYSA-N | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,6-Dichlorophenylsulfonyl Chloride
This step is a standard procedure for the preparation of sulfonyl chlorides from the corresponding aniline.
-
Materials:
-
Sodium nitrite (B80452)
-
Concentrated hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Sodium sulfate (B86663) (anhydrous)
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water via the dropping funnel, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in dichloromethane and add copper(I) chloride as a catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,6-dichlorophenylsulfonyl chloride, which can be purified by vacuum distillation or recrystallization.
-
Step 2: Synthesis of this compound
This step describes the sulfonylation of glycine.
-
Materials:
-
Glycine
-
Sodium hydroxide (B78521)
-
2,6-Dichlorophenylsulfonyl chloride (from Step 1)
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,6-dichlorophenylsulfonyl chloride in diethyl ether to the glycine solution via the dropping funnel with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Separate the aqueous layer and wash it with diethyl ether to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Figure 1: Synthetic workflow for this compound.
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, based on the proposed structure, the following characteristic signals can be anticipated in various spectroscopic analyses.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Fragment Ions |
| ¹H NMR | - Aromatic protons (Ar-H): Multiplet in the range of 7.4-7.8 ppm. - Methylene protons (-CH₂-): Singlet or doublet around 3.8-4.2 ppm. - Amine proton (-NH-): Broad singlet, chemical shift dependent on solvent and concentration. - Carboxylic acid proton (-COOH): Broad singlet at >10 ppm. |
| ¹³C NMR | - Carbonyl carbon (-C=O): ~170-175 ppm. - Aromatic carbons (Ar-C): Multiple signals between 120-140 ppm. - Methylene carbon (-CH₂-): ~45-50 ppm. |
| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. - N-H stretch (sulfonamide): Around 3300 cm⁻¹. - C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹. - S=O stretch (sulfonamide): Two bands around 1350 and 1160 cm⁻¹. - C-Cl stretch: Around 750-800 cm⁻¹. |
| Mass Spec (m/z) | - [M-H]⁻: ~282 (Negative ion mode). - [M+H]⁺: ~284 (Positive ion mode). - Characteristic fragmentation: Loss of COOH (45), SO₂ (64), and cleavage of the N-S bond. |
Potential Biological Activity and Mechanism of Action
While there is no specific biological data available for this compound, the broader class of N-sulfonylated amino acids has garnered significant interest in medicinal chemistry. These compounds are known to exhibit a range of pharmacological activities.
-
Anticancer Activity: N-arylsulfonyl substituted carbazoles have shown significant antiproliferative abilities against various cancer cell lines.[2][3] The sulfonyl group plays a crucial role in the cytotoxic activity of these compounds.
-
Fungicidal Activity: N-sulfonyl amino acid amides have been designed and synthesized as novel fungicides with high efficacy against important plant pathogens.[4][5]
-
Enzyme Inhibition: The general structure of N-sulfonylated amino acids makes them potential candidates for enzyme inhibitors, targeting enzymes that recognize amino acids or their derivatives.
The mechanism of action for this class of compounds is diverse and depends on the overall molecular structure. For this compound, potential mechanisms could involve the inhibition of specific enzymes or the disruption of protein-protein interactions. The dichlorophenyl group can enhance binding to hydrophobic pockets in target proteins, while the sulfonylglycine moiety can participate in hydrogen bonding and electrostatic interactions.
Figure 2: Potential signaling pathways modulated by N-sulfonylated amino acids.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for its synthesis and an understanding of its key chemical properties. The structural motifs present in the molecule suggest that it may exhibit interesting biological activities, warranting further research into its pharmacological profile and mechanism of action. The detailed protocols and predicted data presented herein should facilitate future studies by researchers and scientists in the field.
References
Synthesis of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway for ((2,6-Dichlorophenyl)sulfonyl)glycine, a glycine (B1666218) derivative of interest for chemical and pharmaceutical research. In the absence of a specific, publicly available protocol for this exact molecule, this document provides a robust, two-step synthetic approach based on well-established and analogous chemical transformations. The proposed synthesis involves the initial esterification of glycine to protect the carboxylic acid functionality, followed by the N-sulfonylation with 2,6-dichlorophenylsulfonyl chloride, and concluding with the hydrolysis of the ester to yield the final product. This guide includes detailed, plausible experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow and logical relationships to aid in laboratory-scale synthesis and process development.
Introduction
This compound is a derivative of the simplest amino acid, glycine, featuring a bulky and electron-withdrawing 2,6-dichlorophenylsulfonyl group attached to the nitrogen atom. While specific biological activities for this compound are not widely reported in public literature, the N-sulfonylamino acid scaffold is a common motif in medicinal chemistry, often utilized to modulate the physicochemical properties and biological activities of parent molecules. This guide provides a comprehensive, albeit proposed, methodology for the synthesis of this compound to facilitate its further investigation.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step sequence. The first step involves the protection of the carboxylic acid group of glycine as an ester, typically a methyl or ethyl ester, to prevent its interference in the subsequent N-sulfonylation reaction. The second step is the core reaction where the glycine ester is reacted with 2,6-dichlorophenylsulfonyl chloride in the presence of a suitable base to form the sulfonamide bond. Finally, the ester is hydrolyzed to afford the desired carboxylic acid.
Step 1: Esterification of Glycine
The esterification of glycine can be achieved by reacting it with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.
Step 2: N-Sulfonylation of Glycine Ester and Hydrolysis
The glycine ester is then reacted with 2,6-dichlorophenylsulfonyl chloride. The reaction is typically carried out in an inert solvent with a base to neutralize the hydrochloric acid byproduct. The resulting N-sulfonylated glycine ester is then subjected to hydrolysis to yield the final product.
Experimental Protocols
The following are detailed, plausible experimental protocols for the proposed synthesis of this compound.
Materials and Equipment
-
Glycine
-
Methanol, anhydrous
-
Thionyl chloride (SOCl₂)
-
2,6-Dichlorophenylsulfonyl chloride
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
Synthesis of Glycine Methyl Ester Hydrochloride
-
To a stirred suspension of glycine (10.0 g, 0.133 mol) in anhydrous methanol (150 mL) at 0 °C (ice bath), slowly add thionyl chloride (11.7 mL, 0.160 mol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.
-
Wash the solid with diethyl ether (2 x 50 mL) and dry under vacuum to yield glycine methyl ester hydrochloride.
Synthesis of Methyl ((2,6-Dichlorophenyl)sulfonyl)glycinate
-
Suspend glycine methyl ester hydrochloride (10.0 g, 0.080 mol) in anhydrous dichloromethane (150 mL) at 0 °C.
-
To this suspension, add triethylamine (24.3 mL, 0.175 mol) dropwise, followed by the portion-wise addition of 2,6-dichlorophenylsulfonyl chloride (21.6 g, 0.088 mol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 100 mL), 1 M HCl (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ((2,6-dichlorophenyl)sulfonyl)glycinate.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient).
Synthesis of this compound
-
Dissolve the purified methyl ((2,6-dichlorophenyl)sulfonyl)glycinate (assumed 20.0 g, 0.067 mol) in a mixture of tetrahydrofuran (B95107) (100 mL) and water (50 mL).
-
Add sodium hydroxide (3.2 g, 0.080 mol) and stir the mixture at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the tetrahydrofuran under reduced pressure.
-
Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Assumed Yield (%) |
| 1 | Glycine | 75.07 | 10.0 | 0.133 | Glycine Methyl Ester HCl | 125.55 | 16.7 | 95 |
| 2 | Glycine Methyl Ester HCl | 125.55 | 10.0 | 0.080 | Methyl ((2,6-Dichlorophenyl)sulfonyl)glycinate | 298.14 | 23.8 | 85 |
| 3 | Methyl ((2,6-Dichlorophenyl)sulfonyl)glycinate | 298.14 | 20.0 | 0.067 | This compound | 284.11 | 19.0 | 90 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of the Synthesis
Caption: Logical relationship of the synthetic steps.
Conclusion
This technical guide provides a detailed and plausible synthetic route for this compound, tailored for researchers and professionals in drug development. While a specific published protocol for this compound was not identified, the presented methodology is based on reliable and well-documented chemical reactions for analogous compounds. The provided experimental protocols, quantitative data, and visual diagrams offer a solid foundation for the laboratory synthesis of this molecule, enabling further research into its potential applications. It is recommended that standard laboratory safety procedures be followed and that reaction monitoring techniques, such as TLC or LC-MS, be employed to optimize the reaction conditions for the highest yield and purity.
Unraveling the Molecular Enigma: A Technical Review of ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases lack specific information regarding the mechanism of action, biological targets, and quantitative pharmacological data for ((2,6-Dichlorophenyl)sulfonyl)glycine. This document summarizes the available information, which is currently limited to its classification as a glycine (B1666218) derivative, and outlines general methodologies that would be employed to characterize such a compound.
Introduction
This compound is cataloged as a glycine derivative by various chemical suppliers.[1][2][3][4][5][6] Glycine, the simplest amino acid, and its derivatives are known to play diverse roles in biological systems, acting as neurotransmitters, enzyme modulators, and building blocks for essential biomolecules.[7] The sulfonyl group, particularly with halogenated phenyl rings, is a common moiety in medicinal chemistry, often conferring specific binding properties and metabolic stability to drug candidates. However, the specific biological activities of the combined this compound structure remain uncharacterized in published literature.
This technical guide provides a framework for the potential investigation of this compound, outlining the hypothetical experimental workflows and data presentation that would be necessary to elucidate its mechanism of action.
Hypothetical Mechanism of Action and Target Identification
The mechanism of action for a novel compound like this compound would be unknown. A logical starting point for its investigation would be to screen it against a panel of common drug targets, particularly those known to interact with glycine derivatives or compounds containing a dichlorophenyl sulfonyl motif.
Potential Target Classes
-
Enzymes: Many glycine derivatives are known to be enzyme inhibitors.[1]
-
Receptors: Glycine itself is a neurotransmitter that acts on specific receptors in the central nervous system.[7]
-
Transporters: Amino acid transporters are a potential class of targets.
General Experimental Workflow for Target Identification
A typical workflow to identify the biological target of a novel compound is illustrated below.
Quantitative Data Summary (Hypothetical)
In the absence of experimental data, the following tables are presented as templates for how quantitative information on this compound would be structured.
Table 1: Hypothetical In Vitro Binding Affinity
| Target | Assay Type | Ligand | Kd (nM) | Ki (nM) | Reference |
| Unknown | e.g., Radioligand Binding | e.g., [3H]-Glycine | N/A | N/A | TBD |
| Unknown | e.g., Surface Plasmon Resonance | Immobilized Target | N/A | N/A | TBD |
Table 2: Hypothetical In Vitro Functional Activity
| Target/Pathway | Assay Type | IC50 (µM) | EC50 (µM) | % Inhibition/Activation @ Conc. | Reference |
| Unknown | e.g., Enzyme Inhibition Assay | N/A | N/A | N/A | TBD |
| Unknown | e.g., Cell Viability Assay | N/A | N/A | N/A | TBD |
Experimental Protocols (General)
Detailed experimental protocols would be dependent on the identified biological target. The following are general methodologies that could be adapted.
Enzyme Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
Detection reagent (e.g., colorimetric, fluorescent, or luminescent)
-
96- or 384-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
Add the enzyme and assay buffer to the wells of the microplate.
-
Add the serially diluted compound to the wells.
-
Incubate for a predetermined time at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal using a plate reader.
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Functional Assay (General Protocol)
-
Objective: To assess the effect of this compound on a specific cellular pathway or phenotype.
-
Materials:
-
Cultured cells expressing the target of interest
-
Cell culture medium and supplements
-
This compound
-
Assay-specific reagents (e.g., antibodies, fluorescent probes)
-
Microplate reader, flow cytometer, or microscope
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period.
-
Perform the assay-specific steps (e.g., cell lysis, staining, addition of reagents).
-
Measure the desired endpoint.
-
Data Analysis: Normalize the data to a vehicle control and plot the response as a function of compound concentration to determine the EC50 or IC50.
-
Signaling Pathway Visualization (Hypothetical)
Should this compound be identified as an inhibitor of a specific kinase, for instance, a diagram of the affected signaling pathway would be generated as follows.
Conclusion
While this compound is commercially available, its biological role and mechanism of action are currently undefined in the public domain. The methodologies and frameworks presented in this guide offer a standard approach to characterizing such a novel chemical entity. Future research, beginning with broad screening and progressing to detailed biochemical and cellular assays, will be essential to unlock the therapeutic potential, if any, of this compound. Researchers in drug discovery are encouraged to undertake such studies to fill the existing knowledge gap.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-2-6-dichlorophenyl-5-methylisoxazole-4-carboxylic-acid-standard3- | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 7. Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Biological Profile of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Guide Based on Structural Analogs
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific data on the biological activity, quantitative metrics, or mechanism of action for the compound ((2,6-Dichlorophenyl)sulfonyl)glycine. This technical guide, therefore, addresses the core requirements of the user's request by providing an in-depth analysis of structurally related compounds. The information presented herein is inferential and intended to guide research efforts by highlighting potential biological activities and providing relevant experimental frameworks.
Introduction
This compound is a small molecule featuring a glycine (B1666218) core, an N-sulfonyl linkage, and a 2,6-dichlorinated phenyl ring. While the biological role of this specific molecule remains uncharacterized, its structural motifs are present in compounds with known pharmacological activities. This guide will explore the potential biological activities of this compound by examining published data on N-sulfonylated glycine derivatives and compounds containing a dichlorophenyl sulfonyl moiety. The primary areas of focus will be on potential enzyme inhibition and interaction with amino acid transporters.
Potential Biological Activities of Structurally Related Compounds
Based on the chemical structure of this compound, two primary potential biological activities can be hypothesized: inhibition of proteases and modulation of glycine transporters.
Serine Protease Inhibition
The N-sulfonylated amino acid scaffold is a known pharmacophore for the inhibition of various enzymes, particularly serine proteases. These enzymes play crucial roles in physiological processes such as blood coagulation, fibrinolysis, and inflammation.
Quantitative Data for Structurally Similar Serine Protease Inhibitors:
| Compound Class | Target Enzyme | Potency (Ki or IC50) | Reference |
| N-Sulfonyltripeptides | Urokinase (uPA) | Ki = 5.4 µM | [1] |
| N-Sulfonyltripeptides | Thrombin | Ki = 0.82 µM | [1] |
| Phenylsulfonyl Hydrazides | Prostaglandin E2 (PGE2) production | IC50 = 0.06 µM | [2] |
Glycine Transporter (GlyT) Inhibition
Glycine transporters, particularly GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission. Inhibitors of these transporters have therapeutic potential in neurological and psychiatric disorders. N-acyl amino acids and related structures have been shown to inhibit GlyT2.[3]
Quantitative Data for Structurally Similar Glycine Transporter Inhibitors:
| Compound Class | Target Transporter | Potency (IC50) | Reference |
| N-Acyl Amino Acids | Glycine Transporter 2 (GlyT2) | Nanomolar affinity | [3] |
| N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | Glycine Transporter 1 (GlyT-1) | High in vitro potency | [4] |
Experimental Protocols
The following are detailed, generalized protocols for assessing the potential biological activities of a novel compound like this compound.
Spectrophotometric Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme using a spectrophotometer.[1][5]
Materials:
-
Purified target enzyme (e.g., trypsin, urokinase)
-
Chromogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid impacting enzyme activity.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for the positive and negative controls.
-
Enzyme Addition: Add the enzyme solution to each well to initiate the pre-incubation. Allow the plate to incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at a specific wavelength over time using a microplate spectrophotometer. The rate of product formation is proportional to the change in absorbance.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of the test compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Workflow for a typical enzyme inhibition assay.
Cell-Based Glycine Transporter Uptake Assay
This protocol outlines a method to assess the inhibitory activity of a compound on glycine transporter function in a cell-based system using a radiolabeled substrate.[6]
Materials:
-
Cell line stably expressing the target glycine transporter (e.g., CHO-K1/hGlyT1a)
-
Cell culture medium and reagents
-
[3H]-glycine (radiolabeled substrate)
-
Uptake buffer
-
Test compound dissolved in a suitable solvent
-
Known GlyT inhibitor (positive control)
-
Scintillation cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Methodology:
-
Cell Seeding: Seed the cells expressing the glycine transporter into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with uptake buffer and then incubate them with various concentrations of the test compound for a predetermined time.
-
Radiolabeled Glycine Uptake: Add a solution containing [3H]-glycine to each well and incubate for a short period to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [3H]-glycine and stop the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-glycine taken up by the cells.
-
Data Analysis: Determine the percentage of inhibition of glycine uptake for each concentration of the test compound and calculate the IC50 value.
Workflow for a cell-based glycine transporter inhibition assay.
Hypothetical Signaling Pathway
Given that this compound is a glycine derivative, a plausible mechanism of action could involve the modulation of glycinergic neurotransmission through the inhibition of glycine transporters. The following diagram illustrates this hypothetical signaling pathway.
Hypothetical signaling pathway for GlyT inhibition.
Conclusion
While there is currently no direct biological data available for this compound, its structural features suggest that it may act as an inhibitor of enzymes such as serine proteases or as a modulator of glycine transporters. The quantitative data for structurally analogous compounds and the detailed experimental protocols provided in this guide offer a foundational framework for initiating the biological characterization of this molecule. Further research is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Sulfonylated Amino Acids: Synthesis, Biological Evaluation, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-sulfonylated amino acids, with a representative focus on structures akin to ((2,6-Dichlorophenyl)sulfonyl)glycine. While the specific historical discovery of this compound is not extensively documented in public literature, this document outlines the general principles and methodologies applicable to this class of compounds, which are of significant interest in medicinal chemistry.
Introduction to N-Sulfonylated Amino Acids
N-sulfonylated amino acids represent a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a sulfonyl group onto an amino acid scaffold can significantly modulate its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles, making them attractive candidates for drug discovery programs targeting various enzymes and receptors.
The general structure consists of an amino acid core, where the amino group is derivatized with a substituted phenylsulfonyl moiety. The nature and position of substituents on the phenyl ring, as well as the choice of the amino acid, provide a vast chemical space for optimization.
Discovery and History
Key historical developments in related fields include:
-
Sulfonamide Antibiotics: The discovery of sulfonamides in the 1930s was a landmark in medicine and highlighted the biological importance of the sulfonamide functional group.
-
Enzyme Inhibition: Subsequently, N-sulfonylated amino acids have been investigated as inhibitors of various enzymes, including proteases, kinases, and lipases, due to their ability to mimic transition states or interact with active site residues.
-
Receptor Modulation: This class of compounds has also been explored for its potential to modulate the activity of various cell surface and nuclear receptors.
Synthesis and Characterization
The synthesis of N-sulfonylated amino acids is typically achieved through a straightforward nucleophilic substitution reaction between an amino acid and a substituted benzenesulfonyl chloride.
General Synthetic Protocol
A representative synthetic scheme for N-(2,6-dichlorophenyl)sulfonyl glycine (B1666218) is depicted below. This method is adaptable for the synthesis of a wide range of analogs.
Reaction: Glycine is reacted with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base to yield the desired product.
Materials:
-
Glycine
-
2,6-Dichlorobenzenesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., a mixture of water and a suitable organic solvent like dioxane or acetone)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Glycine is dissolved in an aqueous solution of sodium bicarbonate.
-
The solution is cooled in an ice bath.
-
A solution of 2,6-dichlorobenzenesulfonyl chloride in an organic solvent is added dropwise to the cooled glycine solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted sulfonyl chloride.
-
The aqueous layer is acidified to a low pH (typically pH 1-2) with hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for this compound is not publicly available, the following tables represent hypothetical data based on typical findings for this class of compounds in a generic enzyme inhibition assay. These tables are for illustrative purposes to demonstrate how such data would be presented.
Table 1: In Vitro Enzyme Inhibition Activity of N-(Dichlorophenyl)sulfonyl Amino Acid Analogs
| Compound ID | R Group (Amino Acid Side Chain) | Phenyl Substituents | IC₅₀ (µM) |
| 1 | H (Glycine) | 2,6-dichloro | 5.2 |
| 2 | H (Glycine) | 2,4-dichloro | 10.8 |
| 3 | H (Glycine) | 3,4-dichloro | 15.3 |
| 4 | CH₃ (Alanine) | 2,6-dichloro | 8.9 |
| 5 | CH(CH₃)₂ (Valine) | 2,6-dichloro | 12.5 |
Table 2: Pharmacokinetic Properties of Lead Compounds
| Compound ID | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| 1 | 150 | 2.5 | 92 |
| 4 | 120 | 3.1 | 95 |
Structure-Activity Relationship (SAR) Summary:
-
The position of the chloro substituents on the phenyl ring significantly influences inhibitory activity, with the 2,6-dichloro substitution pattern appearing optimal in this hypothetical series.
-
The nature of the amino acid side chain also impacts potency, with smaller, less sterically hindered side chains potentially favoring binding to the target enzyme.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a model enzyme.
Materials:
-
Test compounds dissolved in DMSO
-
Target enzyme solution
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplates
-
Plate reader
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
In a 96-well plate, add assay buffer, enzyme solution, and the diluted test compounds.
-
The plate is incubated for a pre-determined time at a specific temperature to allow for compound-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.
-
The initial reaction rates are calculated for each compound concentration.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of N-sulfonylated amino acids.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action where an N-sulfonylated amino acid inhibits a key kinase in a cancer-related signaling pathway.
Spectroscopic and Synthetic Profile of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of ((2,6-Dichlorophenyl)sulfonyl)glycine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages predicted spectroscopic values and established experimental protocols for structurally related N-arylsulfonyl amino acids. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and chemical biology by offering insights into its structural characterization, synthesis, and potential biological relevance.
Chemical Structure and Properties
This compound is a derivative of the simplest amino acid, glycine (B1666218), in which a (2,6-dichlorophenyl)sulfonyl group is attached to the nitrogen atom.
| Property | Value |
| IUPAC Name | 2-(((2,6-dichlorophenyl)sulfonyl)amino)acetic acid |
| Molecular Formula | C₈H₇Cl₂NO₄S |
| Molecular Weight | 284.12 g/mol |
| CAS Number | 19818-06-5 |
| Predicted LogP | 1.5 |
| Predicted pKa | 2.8 (acidic), 9.5 (basic) |
Spectroscopic Data (Predicted and Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The predicted chemical shifts for this compound in a standard solvent like DMSO-d₆ are presented below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | Multiplet | 3H | Aromatic protons (C₆H₃) |
| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~12.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.5 | Broad Singlet | 1H | Sulfonamide proton (-SO₂NH-) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | Carboxylic acid carbon (-COOH) |
| ~138 | Aromatic carbon (C-SO₂) |
| ~135 | Aromatic carbons (C-Cl) |
| ~132 | Aromatic carbon (para-CH) |
| ~128 | Aromatic carbons (meta-CH) |
| ~45 | Methylene carbon (-CH₂-) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for N-arylsulfonyl amino acids are listed below.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 2500 | O-H stretch (broad) | Carboxylic acid |
| 3300 - 3200 | N-H stretch | Sulfonamide |
| ~1720 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1350, ~1160 | S=O stretch (asymmetric & symmetric) | Sulfonamide |
| ~800 - 750 | C-Cl stretch | Aryl halide |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 284. Key fragmentation pathways for aromatic sulfonamides often involve the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.[1][2]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 284 | [M+H]⁺ |
| 220 | [M+H - SO₂]⁺ |
| 175 | [C₆H₃Cl₂SO₂]⁺ |
| 76 | [C₅H₆N]⁺ |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of N-arylsulfonyl amino acids, which can be adapted for this compound.
Synthesis of this compound
A common method for the synthesis of N-arylsulfonyl amino acids involves the reaction of an amino acid with an arylsulfonyl chloride under basic conditions.[3]
Procedure:
-
Glycine (1.0 eq) is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (2.0 eq).
-
The solution is cooled in an ice bath.
-
A solution of 2,6-dichlorophenylsulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran) is added dropwise to the cooled glycine solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The organic solvent is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted sulfonyl chloride.
-
The aqueous layer is acidified with a mineral acid (e.g., concentrated HCl) to a pH of ~2, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Spectroscopic Analysis Workflow
NMR Spectroscopy:
-
A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data processing includes Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy:
-
A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).
-
The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
The mass spectrum is recorded in positive or negative ion mode.
Potential Biological Signaling and Applications
While specific biological data for this compound is scarce, its structural motifs—a sulfonamide group and a glycine moiety—are present in many biologically active molecules.
Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, antiviral, antidiabetic, and anticancer activities.[4] They are known to act as inhibitors of various enzymes.
Glycine derivatives can exhibit diverse biological effects. Glycine itself is an important neurotransmitter and has been shown to have anti-inflammatory and immunomodulatory properties.[5] Derivatives of glycine have been investigated for a wide array of pharmacological activities.[6]
Given its structure, this compound could potentially be explored for its activity as an enzyme inhibitor or a modulator of glycine-related signaling pathways. The dichlorophenyl group adds significant lipophilicity, which may influence its pharmacokinetic properties and target interactions. Further biological screening would be necessary to elucidate its specific activities.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the spectroscopic characteristics and synthetic methodology for this compound. The presented data and protocols, based on well-established principles and data from analogous compounds, offer a solid foundation for researchers interested in synthesizing and characterizing this and similar molecules. The potential for biological activity, suggested by its structural components, warrants further investigation and positions this compound as a compound of interest for further studies in drug discovery and development.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Glycine: The Smallest Anti-Inflammatory Micronutrient [mdpi.com]
- 6. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
((2,6-Dichlorophenyl)sulfonyl)glycine is a derivative of the amino acid glycine (B1666218), characterized by the presence of a bulky, hydrophobic 2,6-dichlorophenyl sulfonyl group attached to the amino group. This structural modification is anticipated to significantly influence its physicochemical properties, particularly its solubility, acidity (pKa), and lipophilicity (logP), which are critical parameters in drug discovery and development. Due to the limited availability of specific experimental data for this compound in public literature, this guide provides a comprehensive overview of its expected physicochemical profile based on its structural components. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility, pKa, and logP, empowering researchers to generate these crucial data.
Physicochemical Properties of this compound
The molecular structure of this compound suggests a molecule with distinct hydrophilic and hydrophobic regions, as well as acidic functional groups. The glycine backbone provides a hydrophilic character, while the 2,6-dichlorophenyl group introduces significant hydrophobicity. The presence of both a carboxylic acid and a sulfonamide group imparts acidic properties to the molecule.
Quantitative Data
A thorough literature search yielded limited quantitative data for this compound. The available information is summarized in the table below.
| Property | Value | Solvent | Method |
| Solubility | 10 mM | DMSO | Not Specified |
This table will be updated as more experimental data becomes available.
Qualitative Solubility Profile
Based on its structure, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium and the nature of the solvent.
-
Aqueous Solubility: The presence of two acidic protons (from the carboxylic acid and the sulfonamide) suggests that the aqueous solubility will be minimal at low pH when the molecule is in its neutral form. As the pH increases, deprotonation of the carboxylic acid and subsequently the sulfonamide will lead to the formation of anionic species, which are expected to be significantly more soluble in water.
-
Organic Solubility: The molecule's significant hydrophobic character, conferred by the dichlorophenyl ring, suggests good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone. Its solubility in non-polar solvents is likely to be limited due to the presence of the polar glycine and sulfonyl groups.
Experimental Protocols
To facilitate the comprehensive characterization of this compound, the following detailed experimental protocols are provided.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility at each pH value from the measured concentration and the dilution factor.
-
Plot the solubility as a function of pH to generate the pH-solubility profile.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a compound.[1][2][3][4][5]
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Methodology:
-
Instrument Calibration:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.[2][3]
-
If a co-solvent is used, the apparent pKa will be determined, and extrapolation to 0% co-solvent may be necessary.
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate the titration curve.
-
Determine the equivalence points from the inflection points of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa values are equal to the pH at the half-equivalence points. For a diprotic acid, two pKa values will be determined.
-
Determination of LogP by HPLC Method
The octanol-water partition coefficient (LogP) can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]
Principle: A correlation is established between the retention time of a series of standard compounds with known LogP values and their lipophilicity. The LogP of the test compound is then determined from its retention time under the same chromatographic conditions.
Methodology:
-
Chromatographic System:
-
Use a standard RP-HPLC system with a C18 column and a UV detector.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Calibration:
-
Prepare a series of standard compounds with a range of known LogP values that bracket the expected LogP of this compound.
-
Inject each standard compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Generate a calibration curve by plotting log(k) versus the known LogP values of the standards.
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase and inject it into the HPLC system.
-
Record its retention time (t_R).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for the test compound.
-
Determine the LogP of this compound by interpolating its log(k) value on the calibration curve.
-
Visualization of pH-Dependent Ionization
The aqueous solubility of this compound is intrinsically linked to its ionization state, which is a function of the solution's pH. The following diagram illustrates the expected equilibrium between the neutral, mono-anionic, and di-anionic forms of the molecule.
Caption: Ionization states of this compound.
Conclusion
While specific experimental data for this compound remains scarce, a qualitative assessment based on its chemical structure provides valuable insights into its expected solubility profile. The provided detailed experimental protocols for determining solubility, pKa, and logP offer a clear path for researchers to obtain the necessary quantitative data. A comprehensive understanding of these physicochemical properties is fundamental for advancing the research and development of this compound for potential therapeutic applications.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. agilent.com [agilent.com]
- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Unlocking the Potential of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2,6-Dichlorophenyl)sulfonyl)glycine is a synthetic amino acid derivative characterized by a glycine (B1666218) core linked to a 2,6-dichlorophenyl sulfonyl group. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs—the sulfonylglycine scaffold and the dichlorinated phenyl ring—are present in molecules with known biological activities. This guide provides a comprehensive framework for initiating research into the potential therapeutic applications of this compound, drawing parallels from related compounds and outlining key experimental avenues. This document is intended to serve as a foundational resource for researchers aiming to explore the synthesis, biological activity, and mechanism of action of this novel chemical entity.
Physicochemical Properties and Synthesis
The initial step in evaluating any new chemical entity is to characterize its fundamental properties and establish a reliable synthetic route.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for this compound is presented below. These values are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Method |
| Molecular Weight | 284.12 g/mol | --- |
| LogP | 1.5 - 2.5 | Computational (e.g., ALOGPS) |
| pKa (Carboxylic Acid) | 3.0 - 4.0 | Computational |
| pKa (Sulfonamide NH) | 8.0 - 9.0 | Computational |
| Aqueous Solubility | Low to moderate | Based on LogP |
| Polar Surface Area | 87.8 Ų | Computational |
Proposed Synthetic Pathway
A plausible and scalable synthesis of this compound is essential for producing the quantities required for biological evaluation. A common method for the synthesis of N-sulfonylated amino acids involves the reaction of an amino acid ester with a sulfonyl chloride, followed by hydrolysis of the ester.
Experimental Protocol: Synthesis of this compound
-
Protection of Glycine: To a solution of glycine (1.0 eq) in a suitable solvent (e.g., methanol), add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours to yield glycine methyl ester hydrochloride.
-
Sulfonylation: Dissolve glycine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (B109758) and water. Add a base such as triethylamine (B128534) or sodium bicarbonate (2.5 eq). To this biphasic mixture, add a solution of 2,6-dichlorophenylsulfonyl chloride (1.1 eq) in dichloromethane dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-((2,6-dichlorophenyl)sulfonyl)glycine methyl ester. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (B95107) and water. Add lithium hydroxide (B78521) (1.5 eq) and stir at room temperature for 2-4 hours.
-
Final Product Isolation: After the hydrolysis is complete (monitored by TLC or LC-MS), acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Potential Research Area 1: Enzyme Inhibition
The sulfonylglycine core is a feature of inhibitors for various enzyme classes. Research in this area could uncover novel therapeutic agents.
Serine Protease Inhibition
N-sulfonylated peptides have been investigated as inhibitors of serine proteases, which are implicated in various diseases including thrombosis and cancer.[1] The 2,6-dichlorophenyl group could provide specific interactions within the enzyme's active site.
Experimental Protocol: Serine Protease Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target serine protease (e.g., thrombin, trypsin, urokinase) and its corresponding chromogenic or fluorogenic substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Lipase (B570770) Inhibition
Glycine sulfonamides have been identified as inhibitors of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), enzymes involved in endocannabinoid signaling.[2][3] These pathways are relevant to metabolic disorders and neuroinflammation.
Experimental Protocol: DAGL-α Inhibition Assay
-
Enzyme Source: Use cell lysates or purified recombinant DAGL-α.
-
Substrate: Utilize a suitable substrate such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).
-
Assay: Incubate the enzyme with this compound at various concentrations.
-
Reaction: Initiate the reaction by adding the substrate.
-
Detection: Quantify the product, 2-arachidonoylglycerol (B1664049) (2-AG), using LC-MS/MS.
-
Analysis: Calculate the IC₅₀ value from the concentration-response curve.
Potential Research Area 2: Modulation of Ion Channels and Receptors
The glycine component of the molecule suggests potential interactions with glycine receptors and other related ion channels.
Glycine Receptor Modulation
Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] The cytoprotective effects of glycine have been linked to the inhibition of chloride influx.[4]
Experimental Protocol: Patch-Clamp Electrophysiology on Glycine Receptors
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with plasmids encoding the subunits of the desired human glycine receptor subtype (e.g., α1).
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings from transfected cells.
-
Glycine Application: Apply glycine to elicit an inward chloride current.
-
Compound Application: Co-apply this compound with glycine to determine its effect on the glycine-induced current (potentiation or inhibition).
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ or IC₅₀ of the compound's modulatory effect.
Potential Research Area 3: Anti-inflammatory and Analgesic Activity
The 2,6-dichlorophenyl moiety is a key structural feature of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). Conjugates of diclofenac with amino acids have demonstrated anti-inflammatory and analgesic properties.[5] This suggests that this compound may possess similar activities, potentially with an improved safety profile.
Experimental Protocol: In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
-
Animal Model: Use a standard rodent model (e.g., Wistar rats or Swiss albino mice).
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., diclofenac) group should be included.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Summary and Future Directions
This compound represents a novel chemical entity with the potential for diverse biological activities. Based on its structural components, promising areas for investigation include its role as an enzyme inhibitor (serine proteases, lipases), a modulator of ion channels (glycine receptors), and an anti-inflammatory agent. The experimental protocols and research frameworks provided in this guide offer a starting point for a comprehensive evaluation of this compound's therapeutic potential. Future research should focus on a systematic screening cascade, beginning with in vitro assays and progressing to in vivo models for promising activities, alongside detailed ADME and toxicology studies.
References
- 1. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling of ((2,6-Dichlorophenyl)sulfonyl)glycine
An in-depth technical guide on the safety and handling of a specific chemical compound requires detailed and verified information from reliable sources such as Material Safety Data Sheets (MSDS), peer-reviewed scientific literature, and toxicology reports. Unfortunately, a comprehensive search for safety, handling, and experimental data specifically for ((2,6-Dichlorophenyl)sulfonyl)glycine (CAS No. 19818-06-5) did not yield sufficient information to create the requested in-depth technical guide or whitepaper.
The available search results primarily provide information on the parent compound, Glycine, or other related but structurally distinct dichlorophenyl derivatives. While this information can offer some general guidance, it is not a substitute for data on the specific compound of interest, as the addition of the (2,6-Dichlorophenyl)sulfonyl group can significantly alter the chemical and toxicological properties.
General Safety and Handling Precautions (Based on Glycine)
For researchers, scientists, and drug development professionals who may handle similar powdered substances, the following general safety and handling procedures, derived from information on Glycine, should be considered as a baseline, with the strong recommendation to seek compound-specific data before any handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator when exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Wash thoroughly after handling.
-
Remove contaminated clothing and wash before reuse.
-
Use with adequate ventilation.
-
Minimize dust generation and accumulation.
-
Avoid contact with eyes, skin, and clothing.
-
Keep container tightly closed.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
Quantitative Data
No specific quantitative toxicological or physicochemical data for this compound was found in the search results. The following table provides data for the parent compound, Glycine, for reference only.
| Property | Value (for Glycine) | Citation |
| LD50, Rat (Oral) | 7,930 mg/kg bw | [1] |
| Melting/Freezing point | 182-236°C | [2] |
| pH-value | 5.9-6.4 | [2] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways involving this compound are not available in the provided search results. One study on a related compound, dichlorophenyl methylsulphone, suggested a cytochrome P450-catalyzed activation mechanism leading to toxicity in rat olfactory mucosa, but this cannot be directly extrapolated to the target compound.[3]
Conclusion and Recommendation
Due to the lack of specific safety, handling, and biological data for this compound, it is not possible to provide the requested in-depth technical guide. It is strongly recommended that any professional intending to work with this compound obtain a specific Material Safety Data Sheet (MSDS) from the supplier and conduct a thorough literature search for any available studies on its properties and biological effects. General safety precautions for powdered chemicals should be strictly followed, but they are not a substitute for compound-specific information.
Visualizations
As no specific experimental workflows or signaling pathways for this compound were identified, no diagrams can be generated.
References
Methodological & Application
Application Notes and Protocols for ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
((2,6-Dichlorophenyl)sulfonyl)glycine is a member of the N-arylsulfonyl amino acid class of compounds. This class has demonstrated a wide range of biological activities, including enzyme inhibition and receptor modulation. These application notes provide a comprehensive overview of the potential applications of this compound, detailed experimental protocols for its synthesis and potential in vitro evaluation, and a summary of relevant data from structurally related compounds to guide future research.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its isomers is presented below.
| Property | This compound | N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine[1] | N-((3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)glycine[2] |
| Molecular Formula | C₈H₇Cl₂NO₄S | C₁₄H₁₁Cl₂NO₄S | C₁₃H₁₀Cl₂N₂O₄ |
| Molecular Weight | 284.11 g/mol | 360.2 g/mol | 329.13 g/mol |
| CAS Number | 19818-06-5 | 318259-92-6 | 883225-99-8 |
| Appearance | White to off-white solid (predicted) | Not specified | Not specified |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol (B129727). | Not specified | Not specified |
Potential Biological Activities and Applications
-
Enzyme Inhibition: N-sulfonylated amino acids have been shown to inhibit various enzymes. For instance, derivatives have been investigated as inhibitors of Clostridium histolyticum collagenase, a bacterial enzyme, and rat lens aldose reductase, an enzyme implicated in diabetic complications[3][4].
-
Receptor Modulation: Sulfonamide derivatives have been identified as allosteric modulators of glycine (B1666218) receptors (GlyRs), which are important targets for pain therapeutics[5][6].
-
Antimicrobial Agents: Some N-sulfonyl amino acid amides have demonstrated fungicidal activity[7].
The following table summarizes the inhibitory activities of some representative N-arylsulfonyl glycine derivatives against different enzymes.
| Compound Structure/Class | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |
| N-(Phenylsulfonyl)glycine derivatives | Rat Lens Aldose Reductase | IC₅₀ values in the micromolar range | [4] |
| Alkyl/arylsulfonyl glycine hydroxamates | Clostridium histolyticum Collagenase | 100-500 times more active than corresponding carboxylates | [3] |
| Tricyclic sulfonamides | Glycine Receptors | Potent, non-selective positive allosteric modulators | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-sulfonylation of glycine using 2,6-dichlorophenylsulfonyl chloride.
Materials:
-
Glycine
-
2,6-Dichlorophenylsulfonyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 2,6-dichlorophenylsulfonyl chloride (1.0 eq) in dioxane. Add this solution dropwise to the cold glycine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
dot
Caption: Synthetic workflow for this compound.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., collagenase, aldose reductase). The specific substrate and detection method will vary depending on the enzyme.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
This compound (test compound)
-
Known inhibitor (positive control)
-
Assay buffer (optimized for the target enzyme)
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of test concentrations.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound at various concentrations to the appropriate wells.
-
Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the target enzyme to all wells except for the blank (buffer only).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).
-
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme-specific substrate to all wells.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
dot
Caption: General workflow for an in vitro enzyme inhibition assay.
Glycine Receptor Modulation Assay (General Protocol)
This protocol outlines a general method to evaluate the modulatory effects of this compound on glycine receptors (GlyRs) using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human GlyR subunits (e.g., α1 and β)
-
This compound (test compound)
-
Glycine (agonist)
-
Strychnine (antagonist, for control)
-
ND96 solution
-
DMSO
Equipment:
-
Microinjection setup
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Perfusion system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA encoding the desired GlyR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Compound Application:
-
To assess positive allosteric modulation, co-apply a sub-maximal concentration of glycine with varying concentrations of this compound.
-
To test for direct agonism, apply this compound alone.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
For modulation, calculate the potentiation of the glycine-evoked current by the test compound.
-
Construct concentration-response curves and determine the EC₅₀ (for agonists) or the concentration that produces half-maximal potentiation.
-
Potential Signaling Pathway Involvement
Given the activity of related compounds on glycine receptors, this compound could potentially modulate inhibitory neurotransmission. Glycine receptors are ligand-gated ion channels that, upon activation by glycine, conduct chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. Positive allosteric modulators of GlyRs enhance this effect, thereby increasing inhibitory signaling.
dot
Caption: Potential modulation of glycine receptor signaling.
Conclusion
This compound represents a chemical entity with potential for biological activity, drawing from the established profile of the N-arylsulfonyl amino acid class. The provided synthetic and in vitro testing protocols offer a foundational framework for researchers to explore its therapeutic potential as an enzyme inhibitor or a receptor modulator. Further studies are warranted to elucidate the specific biological targets and pharmacological properties of this compound.
References
- 1. N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine | C14H11Cl2NO4S | CID 1129969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-((3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)glycine | C13H10Cl2N2O4 | CID 2731827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protease inhibitors - part 5. Alkyl/arylsulfonyl- and arylsulfonylureido-/arylureido- glycine hydroxamate inhibitors of Clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
((2,6-Dichlorophenyl)sulfonyl)glycine in vitro assay development
Application Note & Protocol
Development of a Fluorescence Polarization-Based In Vitro Assay for ((2,6-Dichlorophenyl)sulfonyl)glycine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the development and implementation of a fluorescence polarization (FP) based in vitro assay.[1][2] This assay is designed to identify and characterize inhibitors of a hypothetical enzyme, Glycine-X-Synthetase (GXS), a putative enzyme involved in a key cellular signaling pathway. The compound of interest for this assay is this compound. The protocol outlines the principles of the FP assay, the experimental workflow, and data analysis procedures.
Principle of the Assay
Fluorescence polarization is a technique used to measure the change in the rotational speed of a fluorescent molecule in solution.[2] In this competitive assay, a fluorescently labeled tracer, which binds to the GXS enzyme, is used. When the tracer is bound to the much larger enzyme, its rotation is slow, resulting in a high FP signal. When an unlabeled inhibitor, such as this compound, competes with the tracer for binding to GXS, the tracer is displaced into the solution. The displaced, smaller tracer rotates more rapidly, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the binding affinity of the inhibitor.[1][3]
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which Glycine-X-Synthetase (GXS) plays a crucial role. Inhibition of GXS by compounds like this compound is expected to modulate downstream cellular responses.
Caption: Hypothetical signaling pathway involving Glycine-X-Synthetase (GXS).
Experimental Protocols
Materials and Reagents
-
GXS Enzyme: Purified recombinant Glycine-X-Synthetase.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind GXS.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Microplates: 384-well, black, low-volume, non-binding surface microplates.[4]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Development Workflow
The following diagram outlines the workflow for the development of the GXS FP assay.
Caption: Workflow for the development of the in vitro FP assay.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a 2X solution of GXS enzyme in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or vehicle (assay buffer) to the wells of a 384-well microplate.
-
Add 5 µL of the 2X GXS enzyme solution to all wells except the "tracer only" controls.
-
Add 5 µL of assay buffer to the "tracer only" control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Presentation
Table 1: Assay Optimization Parameters
| Parameter | Optimized Value |
| GXS Enzyme Concentration | 50 nM |
| Fluorescent Tracer Concentration | 10 nM |
| Incubation Time | 60 minutes |
| Assay Volume | 20 µL |
| Temperature | 25°C |
Table 2: IC50 Determination for this compound
| Compound Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.1 |
| 0.1 | 2.5 |
| IC50 | 3.5 µM |
Table 3: Assay Validation Data
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal to Background (S/B) | 4.2 |
| CV (%) of Controls | < 5% |
Logical Relationship Diagram
The following diagram illustrates the logical relationships in the competitive FP assay.
Caption: Logical relationships in the competitive FP assay.
The described fluorescence polarization assay provides a robust and high-throughput method for identifying and characterizing inhibitors of Glycine-X-Synthetase.[5][6] The detailed protocol and expected data provide a framework for researchers to implement this assay in their drug discovery efforts for compounds such as this compound. The principles outlined here can be adapted for the study of other enzyme-inhibitor interactions.[7][8]
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
Animal Models for SGLT2 Inhibitor Studies: Application Notes and Protocols
Disclaimer: The following information is intended for research and drug development professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Introduction
While specific data on ((2,6-Dichlorophenyl)sulfonyl)glycine is not extensively available in public literature, this document provides detailed application notes and protocols for a well-established class of drugs, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are relevant for studying metabolic and cardiovascular diseases. SGLT2 inhibitors, such as empagliflozin, dapagliflozin, and canagliflozin, have demonstrated significant therapeutic benefits in type 2 diabetes (T2D), heart failure (HF), and diabetic nephropathy (DN). This document outlines common animal models, experimental protocols, and key signaling pathways involved in the action of SGLT2 inhibitors.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 is predominantly expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose. By inhibiting SGLT2, these drugs promote urinary glucose excretion, thereby lowering blood glucose levels. Beyond this primary glycemic control, SGLT2 inhibitors exert a range of cardiorenal protective effects through various mechanisms, including modest diuresis, reduction in blood pressure, weight loss, and modulation of key signaling pathways related to inflammation, fibrosis, and oxidative stress.[1][2]
Animal Models for SGLT2 Inhibitor Efficacy Studies
A variety of rodent models are utilized to study the efficacy of SGLT2 inhibitors in different disease contexts. The choice of model depends on the specific research question and the pathological condition being investigated.
Type 2 Diabetes (T2D) and Obesity Models
These models are essential for evaluating the glucose-lowering effects and metabolic benefits of SGLT2 inhibitors.
-
High-Fat Diet (HFD) and low-dose Streptozotocin (B1681764) (STZ) Rat Model: This model mimics the pathophysiology of T2D, characterized by insulin (B600854) resistance followed by partial beta-cell dysfunction.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes. They are a well-established model for studying diabetic complications, including nephropathy.
Heart Failure (HF) Models
Animal models of heart failure are crucial for investigating the cardioprotective effects of SGLT2 inhibitors, which have been shown to reduce hospitalizations for heart failure.
-
Transverse Aortic Constriction (TAC) Mouse Model: This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[3][4] It is particularly useful for studying the effects of SGLT2 inhibitors on cardiac remodeling and function independent of diabetes.
Diabetic Nephropathy (DN) Models
These models are used to assess the renoprotective effects of SGLT2 inhibitors, a key clinical benefit of this drug class.
-
Streptozotocin (STZ)-Induced Diabetic Rat/Mouse Model: A single high dose of STZ induces severe hyperglycemia and is often used to model type 1 diabetes, but the resulting hyperglycemia also leads to kidney damage characteristic of diabetic nephropathy.[5][6] Combining a low dose of STZ with a high-fat diet in rats creates a T2D model that also develops diabetic kidney disease.[7]
Quantitative Data Summary
The following tables summarize typical dosages and treatment durations for common SGLT2 inhibitors in various animal models.
| SGLT2 Inhibitor | Animal Model | Dose | Route of Administration | Treatment Duration | Key Outcomes | References |
| Empagliflozin | STZ-Induced Diabetic Rats | 3-10 mg/kg/day | Oral gavage | 8-24 weeks | Reduced blood glucose, improved renal and nerve function | [8][9] |
| db/db Mice | 10 mg/kg/day | Oral gavage | 8 weeks | Improved cardiac function, reduced cardiomyocyte apoptosis | [10] | |
| TAC Mouse Model | 10 mg/kg/day | Oral gavage | 4 weeks | Improved cardiac function, reduced cardiac fibrosis | [11] | |
| Dapagliflozin | STZ-Induced Diabetic Rats | 1 mg/kg/day | Oral gavage | 4-6 weeks | Reduced renal fibrosis, improved renal function | [12][13] |
| TAC Mouse Model | 1 mg/kg/day | Oral gavage | 4 weeks | Improved cardiac systolic function, reduced myocardial fibrosis and apoptosis | [3][4] | |
| HFrEF Mouse Model | 1 mg/kg/day | Drinking water | 2-8 weeks | Improved left ventricular ejection fraction, reduced left ventricular hypertrophy | [14] | |
| Canagliflozin | db/db Mice | 20 mg/kg/day | Diet | 15 weeks | Upregulation of renal SIRT1, downregulation of renal Arginase-II | [13] |
| Hypertensive-Diabetic Mice | Infused chow | Diet | 1 week | Lowered blood glucose, protection against albuminuria | [15] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats (HFD/STZ Model)
-
Animal Selection: Male Sprague-Dawley or Wistar rats, 8 weeks old.
-
Induction of Insulin Resistance: Feed rats a high-fat diet (e.g., 45-60% of calories from fat) for 4-8 weeks.
-
Induction of Beta-Cell Dysfunction:
-
After the HFD period, fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ), typically 30-40 mg/kg. STZ should be freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection and weekly thereafter.
-
Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.[5]
-
-
Drug Administration: Begin treatment with SGLT2 inhibitors via oral gavage or in the diet, as per the study design.
Protocol 2: Transverse Aortic Constriction (TAC) Surgery in Mice
-
Animal Selection: Male C57BL/6J mice, 8-10 weeks old.
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect to a rodent ventilator.
-
-
Surgical Procedure:
-
Make a small incision at the suprasternal notch.
-
Dissect to expose the aortic arch between the innominate and left carotid arteries.
-
Pass a 6-0 silk suture under the aorta.
-
Place a 27-gauge needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.
-
Promptly remove the needle to create a constriction of a defined diameter.
-
For sham-operated controls, the suture is passed under the aorta but not tied.
-
-
Post-Operative Care and Monitoring:
Protocol 3: Assessment of Cardiac Function by Echocardiography in Mice
-
Anesthesia: Lightly anesthetize the mouse with isoflurane (0.5-1.5%) to maintain a heart rate above 400 bpm.[18]
-
Preparation: Shave the chest and place the mouse on a heated platform with ECG electrodes.
-
Imaging:
-
Use a high-frequency ultrasound system with a linear-array transducer.
-
Parasternal Long-Axis View (B-mode): Visualize the left ventricle (LV), aorta, and mitral valve.
-
M-mode: Acquire images at the mid-papillary muscle level to measure LV internal dimensions (LVID) at end-diastole and end-systole, and wall thickness. From these, calculate ejection fraction (EF) and fractional shortening (FS).
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves, and to confirm the pressure gradient across the constriction in TAC models.[16][18]
-
Protocol 4: Assessment of Diabetic Nephropathy
-
Urine Collection: Place animals in metabolic cages for 24-hour urine collection.
-
Biochemical Analysis:
-
Urine: Measure albumin (e.g., via ELISA) and creatinine (B1669602) to determine the urine albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.
-
Blood: Collect blood samples to measure serum creatinine and blood urea (B33335) nitrogen (BUN) as indicators of renal function.[5][6]
-
-
Histopathology:
-
Perfuse and collect kidney tissues at the end of the study.
-
Fix tissues in formalin and embed in paraffin.
-
Perform staining such as Periodic acid-Schiff (PAS) to assess glomerular changes and Masson's trichrome to evaluate tubulointerstitial fibrosis.[7]
-
Signaling Pathways and Visualization
SGLT2 inhibitors exert their protective effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these mechanisms.
Cardiac Protection Signaling Pathway
SGLT2 inhibitors have been shown to reduce cardiac fibrosis and apoptosis, and improve mitochondrial function in cardiomyocytes. Key pathways involved include the activation of AMPK and the sGC-cGMP-PKG pathway, and inhibition of the RhoA/ROCK pathway.[10][19]
References
- 1. Canagliflozin reduces inflammation and fibrosis biomarkers: a potential mechanism of action for beneficial effects of SGLT2 inhibitors in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Dapagliflozin Attenuates Cardiac Remodeling in Mice Model of Cardiac Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Prunetin on Streptozotocin-Induced Diabetic Nephropathy in Rats - a Biochemical and Molecular Approach [biomolther.org]
- 6. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Empagliflozin, a Selective Sodium-Glucose Cotransporter 2 Inhibitor, on Kidney and Peripheral Nerves in Streptozotocin-Induced Diabetic Rats [e-dmj.org]
- 10. Empagliflozin ameliorates diabetic cardiomyopathy probably via activating AMPK/PGC-1α and inhibiting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canagliflozin for the Treatment of Diabetic Kidney Disease and Implications for Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin‑induced type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Renoprotective Effects of Canagliflozin in Db/db Diabetic Mice" by Unmesha Thanekar, Rupinder K. Gill et al. [corescholar.libraries.wright.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Cardiac Morphological and Functional Changes in Mouse Model of Transverse Aortic Constriction by Echocardiographic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Analytical Determination of ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2,6-Dichlorophenyl)sulfonyl)glycine is a molecule of interest in pharmaceutical and chemical research. As a derivative of glycine (B1666218), it possesses a sulfonamide linkage to a dichlorinated phenyl group. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides detailed application notes and protocols for the analytical determination of this compound in biological matrices and bulk substances. The methodologies described herein are based on established analytical techniques for related compounds, such as N-sulfonylated amino acids and sulfonamides, and are adapted for the specific properties of the target analyte.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) offers the necessary selectivity and sensitivity for quantification in complex matrices. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for structural confirmation and purity assessment of bulk material.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available technique suitable for the quantification of this compound in bulk samples and simple matrices. The dichlorophenyl chromophore allows for sensitive UV detection.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm and 260 nm[1]
-
-
Sample Preparation (for bulk substance):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase starting composition (90% A: 10% B).
-
Workflow for HPLC-UV Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (UHPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions: (Precursor ion > Product ion)
-
These transitions are hypothetical and would need to be optimized experimentally.
-
Quantifier: m/z 282.0 > m/z 174.9 (corresponding to the loss of the glycine moiety and SO2)
-
Qualifier: m/z 282.0 > m/z 74.0 (corresponding to the glycine fragment)
-
-
Collision Energy: To be optimized for each transition (typically 15-30 eV)
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject into the LC-MS/MS system.
-
Workflow for LC-MS/MS Analysis from Biological Matrix
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are based on typical performance for the analysis of similar sulfonamide and amino acid derivative compounds.[2][3]
Table 1: HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Structural Confirmation by NMR Spectroscopy
For the unequivocal identification and structural confirmation of bulk this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural elucidation.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6): The following are predicted chemical shifts and will require experimental verification.
-
¹H NMR:
-
~8.0-7.5 ppm (m, 3H, Ar-H)
-
~4.0 ppm (d, 2H, -CH₂-)
-
~12.5 ppm (br s, 1H, -COOH)
-
~8.5 ppm (t, 1H, -NH-)
-
-
¹³C NMR:
-
~172 ppm (C=O)
-
~138-128 ppm (Ar-C)
-
~45 ppm (-CH₂-)
-
Logical Relationship for Structural Elucidation
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for less complex samples and LC-MS/MS offering superior sensitivity and selectivity for biological matrices. NMR spectroscopy remains the gold standard for definitive structural identification. The provided protocols and performance expectations should serve as a valuable resource for researchers and scientists in the fields of drug discovery and development.
References
- 1. UV-Vis Spectrum of Glycine | SIELC Technologies [sielc.com]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS protocol for ((2,6-Dichlorophenyl)sulfonyl)glycine quantification
Application Notes and Protocols
Topic: LC-MS Protocol for ((2,6-Dichlorophenyl)sulfonyl)glycine Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a molecule of interest in pharmaceutical and biological research. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its sensitivity and selectivity.[1] The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, for researchers in drug development and related fields.
Principle
The method employs a Liquid Chromatography (LC) system to separate the target analyte, this compound, from other components in the sample matrix. Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. Quantification is achieved by comparing the response of the analyte in a sample to the response of a series of calibration standards with known concentrations.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound analytical standard
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₂, ¹⁵N-glycine) is highly recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and water (LC-MS grade or equivalent)
-
Additives: Formic acid (FA) or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Biological Matrix: Plasma, urine, or tissue homogenate from the relevant species.
-
Reagents for Sample Preparation: Trichloroacetic acid (TCA), perchloric acid (PCA), or organic solvents like acetonitrile or methanol for protein precipitation. Solid-phase extraction (SPE) cartridges may be used for more extensive cleanup if required.[1]
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of water and organic solvent (e.g., 50:50 ACN:water).
-
Calibration Standards and Quality Controls (QCs): Spike the appropriate biological matrix with the working standard solutions to create a calibration curve (typically 6-8 non-zero points) and at least three levels of QCs (low, medium, and high).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup in biological matrices.
-
Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol containing 1% TCA) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly into the LC-MS system. If evaporated, reconstitute the residue in the initial mobile phase.
LC-MS Method
Due to its polar nature, containing both a glycine (B1666218) (amino acid) and a sulfonyl group, this compound can be challenging to retain on traditional reversed-phase columns.[3][4] A C18 column with a high aqueous mobile phase is a good starting point, but a HILIC or mixed-mode column could provide better retention.[3][4]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
The optimal MRM transitions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer. Given the presence of acidic protons, negative ion mode is a strong candidate.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined (m/z of the deprotonated or protonated molecule) |
| Product Ion (Q3) | To be determined (characteristic fragment ion) |
| Collision Energy (CE) | To be optimized for the specific Q1/Q3 transition |
| Declustering Potential (DP) | To be optimized |
| Source Temperature | 500-550 °C |
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression (typically with a 1/x or 1/x² weighting) to obtain the equation of the line.
-
Determine the concentration of the analyte in the QC and unknown samples using the regression equation.
Data Presentation
Table 3: Quantitative Data Summary (Example)
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| Cal 1 | 15,234 | 450,123 | 0.034 | 1.0 | 102.5 |
| Cal 2 | 35,678 | 445,890 | 0.080 | 2.5 | 98.7 |
| Cal 3 | 78,912 | 452,345 | 0.174 | 5.0 | 101.2 |
| QC Low | 29,876 | 448,765 | 0.067 | 2.0 | 105.1 |
| QC Mid | 254,321 | 451,987 | 0.563 | 20.0 | 99.8 |
| QC High | 765,432 | 449,543 | 1.703 | 60.0 | 103.4 |
| Unknown 1 | 156,789 | 450,567 | 0.348 | 12.3 | N/A |
Visualizations
Caption: Experimental workflow for LC-MS quantification.
Caption: Logic diagram for method development choices.
References
Application Notes and Protocols for ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the preparation of stock solutions of the compound ((2,6-Dichlorophenyl)sulfonyl)glycine. Due to a lack of specific biological data in publicly available scientific literature, this document focuses on the preparation protocols and general background information. Detailed application notes on specific biological assays and signaling pathways are not available at this time.
Compound Information
This compound is a chemical compound categorized as a glycine (B1666218) derivative.[1][2] Its structure incorporates a dichlorinated phenylsulfonyl moiety attached to a glycine molecule. Compounds with sulfonamide and amino acid functionalities are of significant interest in medicinal chemistry due to their diverse biological activities.
| Property | Value |
| Molecular Formula | C₈H₇Cl₂NO₄S |
| Molecular Weight | 284.12 g/mol |
| CAS Number | 19818-06-5 |
| Appearance | Solid |
| Purity | Typically ≥95% |
Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for ensuring the reproducibility of experimental results. The following protocols are based on the known solubility of this compound.
Solubility Data
| Solvent | Concentration |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mM |
Note: Solubility in aqueous buffers is expected to be low. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.84 mg of this compound into the tube.
-
Calculation: Molarity (M) = moles of solute / Liters of solution
-
For a 10 mM (0.01 M) solution in 1 mL (0.001 L):
-
moles = 0.01 mol/L * 0.001 L = 0.00001 mol
-
mass = 0.00001 mol * 284.12 g/mol = 0.0028412 g = 2.84 mg
-
-
-
Dissolution:
-
Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.
-
-
Solubilization:
-
Cap the tube securely and vortex the solution vigorously for 1-2 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath for a short period can aid dissolution.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption and degradation.
-
Potential Applications (General)
While specific biological activities for this compound are not documented, its structural motifs as a sulfonamide and a glycine derivative suggest potential areas of investigation based on the activities of related compounds. These may include, but are not limited to:
-
Enzyme Inhibition: Sulfonamides are a well-established class of enzyme inhibitors.[1]
-
Antimicrobial Activity: Many sulfonamide-containing compounds exhibit antibacterial properties.
-
Modulation of Neurological Pathways: As a glycine derivative, it could potentially interact with glycine receptors or transporters in the central nervous system. Glycine itself is an inhibitory neurotransmitter.
Researchers are encouraged to perform initial screening assays to determine the biological activity of this compound in their systems of interest.
Experimental Workflows and Diagrams
As no specific experimental applications for this compound have been identified, a generalized workflow for the preparation and use of a stock solution is provided below.
References
Application Notes and Protocols for Target Identification Studies of ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2,6-Dichlorophenyl)sulfonyl)glycine is a small molecule belonging to the glycine (B1666218) sulfonamide class of compounds. While direct target identification studies for this specific molecule are not extensively documented in publicly available literature, the broader class of glycine sulfonamides has been identified as potent inhibitors of several key enzymes, suggesting a potential avenue for investigation. This document provides detailed application notes and protocols for the potential use of this compound in target identification studies, with a primary focus on the hypothesis that it may target serine hydrolases, such as sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), based on the activity of structurally related compounds.[1][2][3] Additionally, some glycine sulfonamide derivatives have been identified as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), presenting another possible, though less likely, target class for investigation.[4]
These protocols are designed to enable researchers to systematically investigate the potential protein targets of this compound using established methodologies.
Hypothesized Signaling Pathway Involvement
Based on the known targets of the broader glycine sulfonamide class, this compound could potentially modulate the endocannabinoid signaling pathway by inhibiting DAGL-α, the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of DAGL-α would lead to reduced 2-AG levels, thereby affecting downstream signaling through cannabinoid receptors (CB1 and CB2).
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table presents data for a representative glycine sulfonamide inhibitor, LEI-106, which dually targets DAGL-α and ABHD6.[1] This data can serve as a benchmark for experiments with this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| LEI-106 | hDAGL-α | Fluorogenic substrate assay | 45 |
| LEI-106 | mDAGL-α | Fluorogenic substrate assay | 30 |
| LEI-106 | hABHD6 | Fluorogenic substrate assay | 14 |
| LEI-106 | mABHD6 | Fluorogenic substrate assay | 19 |
Experimental Protocols
The following protocols outline a general workflow for identifying the protein targets of this compound.
Protocol 1: Affinity Chromatography-Mass Spectrometry
This protocol describes the use of affinity chromatography to isolate potential binding partners of this compound from a cell lysate, followed by identification using mass spectrometry.
1. Materials:
-
This compound
-
Affinity resin (e.g., NHS-activated Sepharose)
-
Coupling buffers (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4)
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or high concentration of free ligand)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Cell culture line (e.g., HEK293T, Neuro2a)
-
LC-MS/MS instrumentation
2. Methods:
2.1. Immobilization of this compound:
-
Dissolve this compound in a suitable solvent and add it to the NHS-activated Sepharose resin suspended in coupling buffer.
-
Incubate the mixture overnight at 4°C with gentle agitation.
-
Wash the resin to remove unbound ligand.
-
Block any remaining active groups on the resin with blocking buffer for 2 hours at room temperature.
-
Wash the resin extensively with wash buffer.
2.2. Affinity Pull-Down:
-
Prepare a cell lysate from the chosen cell line.
-
Pre-clear the lysate by incubating it with unconjugated control resin.
-
Incubate the pre-cleared lysate with the this compound-conjugated resin for 2-4 hours at 4°C.
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the elution buffer.
-
Neutralize the eluate immediately with the neutralization buffer.
2.3. Protein Identification by Mass Spectrometry:
-
Perform SDS-PAGE on the eluate to separate the proteins.
-
Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired spectra against a protein database.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a ligand with its target protein in a cellular context based on ligand-induced thermal stabilization.
1. Materials:
-
This compound
-
Cell culture line expressing the putative target
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
Antibodies against the putative target protein
-
Western blotting reagents and equipment
-
PCR thermocycler
2. Methods:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody against the putative target protein.
-
Quantify the band intensities to determine the melting curve and the thermal shift induced by the compound.
Protocol 3: Activity-Based Protein Profiling (ABPP)
ABPP can be used to identify covalent inhibitors and assess their selectivity across a proteome. This protocol is particularly relevant if this compound is hypothesized to act as a covalent inhibitor of serine hydrolases.
1. Materials:
-
This compound
-
Activity-based probe for serine hydrolases (e.g., FP-rhodamine)
-
Cell or tissue lysate
-
SDS-PAGE and in-gel fluorescence scanning equipment
2. Methods:
-
Prepare a proteome lysate from the cells or tissue of interest.
-
Pre-incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., FP-rhodamine) to each lysate and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of a specific band in the compound-treated lanes compared to the control indicates that this compound is inhibiting the activity of that enzyme.
-
The inhibited protein can be identified by excising the corresponding band and analyzing it by mass spectrometry.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential ligand for target identification studies. While its specific targets remain to be elucidated, the structural relationship to known inhibitors of serine hydrolases provides a strong rationale for the proposed experimental strategies. Successful identification and validation of the molecular target(s) of this compound will be a critical step in understanding its mechanism of action and potential therapeutic applications.
References
- 1. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Identification of a glycine sulfonamide based non-MPEP site positive allosteric potentiator (PAM) of mGlu5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors in Medicinal Chemistry
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) has emerged as a significant target in medicinal chemistry, particularly in the field of oncology. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the oxidation of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the proliferation of certain cancer cells, which exhibit an increased reliance on endogenous serine synthesis to support nucleotide, lipid, and protein production, as well as to maintain redox homeostasis.[2] Consequently, the inhibition of PHGDH presents a promising therapeutic strategy to selectively target cancer cells with upregulated serine biosynthesis. This document provides an overview of the applications of PHGDH inhibitors in medicinal chemistry, including experimental protocols and key data for notable compounds. While the specific compound ((2,6-Dichlorophenyl)sulfonyl)glycine is a glycine (B1666218) derivative, the focus of these notes will be on well-characterized inhibitors of PHGDH that exemplify the principles of targeting this pathway.[3][4][5][6][7]
Key Applications in Medicinal Chemistry
-
Anticancer Drug Discovery: The primary application of PHGDH inhibitors is in the development of novel anticancer agents. These inhibitors are particularly relevant for tumors exhibiting PHGDH overexpression or amplification, such as in breast cancer, melanoma, and lung adenocarcinoma.[1][8]
-
Tool Compounds for Basic Research: Selective PHGDH inhibitors serve as valuable chemical probes to investigate the biological roles of the serine biosynthesis pathway in both normal physiology and disease states. They allow for the elucidation of downstream metabolic dependencies and signaling pathways affected by serine levels.
-
Target Validation: The use of potent and selective inhibitors in preclinical models helps to validate PHGDH as a viable therapeutic target for various cancers and potentially other diseases where serine metabolism is implicated, such as neurodegenerative disorders.[8]
Quantitative Data of Selected PHGDH Inhibitors
The following table summarizes the in vitro potency of several notable PHGDH inhibitors. This data is crucial for structure-activity relationship (SAR) studies and for selecting appropriate compounds for further biological evaluation.
| Compound | Target | IC50 (µM) | Assay Type | Cell-Based Activity | Reference |
| NCT-502 | PHGDH | 3.7 | Biochemical Assay | Reduces glucose-derived serine production and is cytotoxic to PHGDH-dependent cancer cells. | [1] |
| NCT-503 | PHGDH | 2.5 | Biochemical Assay | Inhibits PHGDH. | [1] |
| CBR-5884 | PHGDH | 33 | Biochemical Assay | Inhibits de novo serine synthesis and is selectively toxic to cancer cell lines with high serine biosynthesis. | [1][9] |
| BI-4924 | PHGDH | 0.003 | Biochemical Assay | Disrupts serine biosynthesis with an IC50 of 2.2 µM at 72h. | [1] |
| PHGDH-IN-2 | PHGDH | 5.2 | Biochemical Assay | NAD+ competitive inhibitor; inhibits serine synthesis and growth of PHGDH-dependent cancer cells. | [1] |
| PHGDH-IN-3 | PHGDH | 2.8 | Biochemical Assay | Orally active inhibitor. | [1][10] |
| PHGDH-IN-5 | PHGDH | 0.29 | Biochemical Assay | Covalent inhibitor; inhibits cell proliferation in cancer cell lines overexpressing PHGDH. | [1] |
Experimental Protocols
PHGDH Enzyme Inhibition Assay (Coupled Assay)
This protocol describes a coupled biochemical assay to screen for and characterize inhibitors of human PHGDH. The activity of PHGDH is coupled to downstream enzymes to minimize feedback inhibition and to a diaphorase/resazurin system for a fluorescent readout, which reduces interference from autofluorescent compounds.[2]
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG)
-
NAD+
-
Phosphoserine aminotransferase (PSAT1)
-
Phosphoserine phosphatase (PSPH)
-
Diaphorase
-
Resazurin
-
Test compounds (e.g., NCT-502)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a solution of the coupled enzymes (PSAT1, PSPH, and diaphorase) in assay buffer.
-
Add 5 µL of the test compound solution at various concentrations to the wells of a 384-well plate.
-
Add 10 µL of the PHGDH enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of a substrate mix containing 3-PG, NAD+, and resazurin.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a coupled PHGDH enzyme inhibition assay.
Cell-Based Serine Synthesis Assay
This protocol is designed to assess the ability of a test compound to inhibit de novo serine synthesis in cancer cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium (serine-free)
-
Fetal bovine serum (dialyzed)
-
[U-13C]-glucose
-
Test compound (e.g., CBR-5884)
-
LC-MS/MS system
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
-
Wash the cells with serine-free medium.
-
Treat the cells with the test compound at various concentrations in serine-free medium containing [U-13C]-glucose for 24 hours.
-
After incubation, wash the cells with ice-cold saline.
-
Extract intracellular metabolites using a methanol/acetonitrile/water solution.
-
Analyze the extracts by LC-MS/MS to measure the levels of 13C-labeled serine.
-
Normalize the labeled serine levels to the total protein content or cell number.
-
Determine the effect of the compound on de novo serine synthesis.
Cancer Cell Proliferation Assay
This assay evaluates the cytotoxic or cytostatic effect of PHGDH inhibitors on cancer cell lines with varying dependence on the serine synthesis pathway.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MCF7) cancer cell lines
-
Cell culture medium (with and without serine)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed both cell lines in 96-well plates in their respective standard culture media.
-
After 24 hours, replace the medium with fresh medium (either serine-replete or serine-deplete) containing serial dilutions of the test compound.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway
The inhibition of PHGDH directly impacts the serine biosynthesis pathway, leading to a reduction in the intracellular pool of L-serine and its downstream metabolites. This can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.
Caption: Inhibition of the de novo serine biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors [dspace.mit.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening with ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, and the targeting of key metabolic enzymes has emerged as a promising therapeutic strategy. The de novo serine biosynthesis pathway is frequently upregulated in cancer to support rapid cell growth and proliferation. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, catalyzing the first committed step of converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] Overexpression of PHGDH has been observed in various cancers, making it an attractive target for anticancer drug development.[2]
This document provides a detailed application note for a hypothetical high-throughput screening (HTS) campaign to identify and characterize inhibitors of PHGDH using a representative compound, ((2,6-Dichlorophenyl)sulfonyl)glycine (referred to as "Compound X"). The protocols and data presentation formats outlined below are based on established methodologies for screening small molecule inhibitors against metabolic enzymes.
Data Presentation: Inhibitory Activity of Known PHGDH Inhibitors
A primary goal of an HTS campaign is to identify potent and selective inhibitors. The following table summarizes the inhibitory activities of several known PHGDH inhibitors, which can serve as benchmarks for newly identified compounds like "Compound X".
| Compound | Target | IC50 (µM) | Inhibition Type | Key Findings |
| NCT-503 | PHGDH | 2.5 | Not Specified | Reduces glucose-derived serine production. |
| CBR-5884 | PHGDH | 33 | Non-competitive | Disrupts the oligomerization state of PHGDH and is selectively toxic to cancer cell lines with high serine biosynthetic activity.[3] |
| BI-4924 | PHGDH | 0.003 | Not Specified | Excellent microsomal and hepatocytic stability.[1] |
| PHGDH-IN-3 | PHGDH | 2.8 | Not Specified | Orally active and can be used for cancer research.[1] |
| PHGDH-IN-5 | PHGDH | 0.29 | Covalent | Inhibits cell proliferation in cancer cell lines overexpressing PHGDH.[1] |
| Z1609609733 | PHGDH | 1.46 | Non-covalent | Significantly inhibits serine synthesis and abrogates cancer cell proliferation.[1] |
Signaling Pathway
The de novo serine biosynthesis pathway is crucial for providing the building blocks for proteins, lipids, and nucleotides, particularly in rapidly dividing cancer cells. PHGDH catalyzes the initial, rate-limiting step in this pathway.
Caption: The de novo serine biosynthesis pathway with PHGDH as the rate-limiting enzyme.
Experimental Protocols
High-Throughput Screening (HTS) for PHGDH Inhibitors
Objective: To identify initial "hit" compounds that inhibit PHGDH activity from a large chemical library.
Principle: This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent or luminescent signal.
Materials:
-
Recombinant human PHGDH enzyme
-
3-phosphoglycerate (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)
-
Compound library (including "Compound X") dissolved in DMSO
-
Positive control (e.g., NCT-503)
-
Negative control (DMSO)
-
384-well, UV-transparent or black assay plates
-
Plate reader capable of absorbance, fluorescence, or luminescence detection
Protocol:
-
Prepare the assay buffer and all reagents.
-
Using an acoustic dispenser or a liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Dispense DMSO into the negative control wells and the positive control (e.g., 10 µM NCT-503) into the positive control wells.
-
Prepare the PHGDH enzyme solution in assay buffer and add 10 µL to all wells.
-
Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare the substrate/cofactor mix containing 3-phosphoglycerate and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor mix to all wells.
-
Immediately place the plate in a plate reader and monitor the change in absorbance at 340 nm (for NADH production) or the fluorescent/luminescent signal over 10-20 minutes at room temperature.
-
Calculate the reaction rate for each well and determine the percent inhibition for each compound relative to the controls.
Dose-Response Assay for IC50 Determination
Objective: To determine the potency (IC50 value) of the hit compounds identified in the primary HTS.
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Dispense the serially diluted compounds into a 384-well plate.
-
Follow steps 3-7 of the HTS protocol.
-
Plot the percent inhibition as a function of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Cell-Based Proliferation Assay
Objective: To evaluate the effect of "Compound X" and other validated hits on the proliferation of cancer cells that are dependent on the serine biosynthesis pathway.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
PHGDH-independent cancer cell line (as a control)
-
Cell culture medium and supplements
-
"Compound X" and other hit compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom, white-walled plates
-
Luminometer
Protocol:
-
Seed the PHGDH-dependent and -independent cancer cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of "Compound X" or other hit compounds. Include DMSO as a negative control.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram illustrates the workflow for a typical HTS campaign to identify and validate novel enzyme inhibitors.
Caption: A generalized workflow for a high-throughput screening campaign.
Conclusion
The protocols and methodologies described in this application note provide a framework for conducting a high-throughput screening campaign to identify novel inhibitors of PHGDH, such as the hypothetical compound this compound. By employing a systematic approach of primary screening, dose-response validation, and cell-based characterization, researchers can effectively identify and advance promising lead compounds for the development of targeted cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of ((2,6-Dichlorophenyl)sulfonyl)glycine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of ((2,6-Dichlorophenyl)sulfonyl)glycine. The content is structured in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and logical method for synthesizing this compound is through the N-sulfonylation of glycine (B1666218) with 2,6-dichlorobenzenesulfonyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct generated during the reaction.
Q2: What are the main challenges and side reactions that can lower the yield?
Several factors can contribute to a lower than expected yield:
-
Hydrolysis of 2,6-dichlorobenzenesulfonyl chloride: The sulfonyl chloride is susceptible to hydrolysis, especially in the presence of a base. This side reaction consumes the starting material and reduces the overall yield.
-
Low reactivity of glycine: Under acidic conditions, the amino group of glycine can be protonated, rendering it non-nucleophilic and thus unreactive towards the sulfonyl chloride.
-
Formation of byproducts: Besides the hydrolysis of the sulfonyl chloride, other side reactions, though less common, can lead to the formation of impurities, complicating purification and reducing the isolated yield.
-
Poor mixing: In a biphasic Schotten-Baumann reaction, inefficient mixing can limit the reaction rate at the interface of the organic and aqueous layers.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid) should be developed to clearly separate the starting materials (glycine and 2,6-dichlorobenzenesulfonyl chloride) from the desired product. The disappearance of the limiting reactant (typically the sulfonyl chloride) indicates the completion of the reaction.
Q4: What is the best way to purify the final product?
Purification of this compound typically involves an acidic workup to precipitate the product from the aqueous solution. The crude product can then be collected by filtration and further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product can be assessed by techniques like NMR spectroscopy and melting point determination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Hydrolysis of 2,6-dichlorobenzenesulfonyl chloride: The sulfonyl chloride is sensitive to moisture and basic conditions. | - Ensure all glassware is dry and use anhydrous solvents for the organic phase.- Add the sulfonyl chloride solution slowly to the reaction mixture at a low temperature (0-5 °C) to minimize hydrolysis.- Maintain vigorous stirring to ensure rapid reaction with glycine, which competes with hydrolysis. |
| 2. Incorrect pH: The amino group of glycine is protonated and non-nucleophilic at low pH. | - Maintain a basic pH (typically 9-11) throughout the reaction by the controlled addition of an aqueous base (e.g., NaOH or K₂CO₃).- Monitor the pH of the aqueous layer periodically. | |
| 3. Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction. | - Use high-purity 2,6-dichlorobenzenesulfonyl chloride and glycine.- If the sulfonyl chloride is old, it may have partially hydrolyzed; consider using a freshly opened bottle or purifying it before use. | |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. | - Monitor the reaction closely using TLC until the limiting reactant is fully consumed.- Extend the reaction time or slightly increase the temperature if the reaction is sluggish. |
| 2. Incorrect Stoichiometry: An excess of one reactant was used. | - Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride to ensure complete consumption of the glycine.- Alternatively, using a slight excess of glycine can ensure all the sulfonyl chloride reacts, which might simplify purification. | |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent: The product does not precipitate upon acidification. | - After acidification, cool the solution in an ice bath to decrease the solubility of the product.- If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate. The product can then be isolated by evaporating the organic solvent. |
| 2. Emulsion formation during workup: The aqueous and organic layers do not separate cleanly. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period.- Filtration through a pad of celite can sometimes help. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative method based on the Schotten-Baumann reaction. Optimal conditions may vary and should be determined experimentally.
Materials:
-
Glycine
-
2,6-Dichlorobenzenesulfonyl chloride
-
Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve 2,6-dichlorobenzenesulfonyl chloride (1.05 equivalents) in an organic solvent such as dichloromethane.
-
Reaction: Add the solution of 2,6-dichlorobenzenesulfonyl chloride dropwise to the cold, stirring glycine solution over 30-60 minutes. Maintain the temperature below 10 °C and ensure vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Workup:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and cool in an ice bath.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
The product should precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
((2,6-Dichlorophenyl)sulfonyl)glycine stability issues in solution
Welcome to the technical support center for ((2,6-Dichlorophenyl)sulfonyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound is the hydrolysis of the sulfonamide bond. This degradation is accelerated by strongly acidic or basic conditions and elevated temperatures. Sulfonamides are generally more stable than their sulfonyl chloride precursors, but hydrolysis can still occur, leading to the formation of 2,6-dichlorobenzenesulfonic acid and glycine (B1666218).[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF. For short-term storage (up to a few weeks), solutions of amino acid derivatives are often stored at 4°C.[2] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing the compound in aqueous solutions for extended periods, especially at non-neutral pH.
Q3: What solvents are compatible with this compound?
A3: Based on the structure, this compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Its solubility in aqueous buffers is likely pH-dependent due to the carboxylic acid group. The presence of the dichlorophenyl group may limit its solubility in highly polar solvents like water at neutral pH.
Q4: I am observing a loss of activity of my compound in my cell-based assay. Could this be a stability issue?
A4: Yes, a loss of activity could be indicative of compound degradation. If your assay involves prolonged incubation in aqueous media, especially at 37°C, hydrolysis of the sulfonamide bond may be occurring. It is advisable to prepare fresh dilutions of the compound from a frozen stock solution for each experiment and minimize the time the compound spends in aqueous buffer before being added to the assay.
Troubleshooting Guides
Issue 1: Low or Inconsistent Experimental Results
Possible Cause: Degradation of this compound in solution.
Solutions:
-
Verify Stock Solution Integrity: If possible, analyze your stock solution by HPLC to check for the presence of degradation products.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Control pH: Ensure that the pH of your experimental buffer is within a stable range for sulfonamides (typically near neutral). Avoid highly acidic or basic conditions.
-
Minimize Incubation Time: Reduce the pre-incubation time of the compound in aqueous solutions before starting your experiment.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause: The hydrophobic nature of the dichlorophenyl group and the zwitterionic character of the glycine moiety can lead to limited aqueous solubility.[3]
Solutions:
-
pH Adjustment: The solubility of amino acid derivatives is often pH-dependent. Adjusting the pH of the buffer may improve solubility. For acidic compounds, increasing the pH above the pKa of the carboxylic acid will form a more soluble salt.
-
Use of Co-solvents: A small percentage of an organic co-solvent (e.g., DMSO or ethanol) can be added to the aqueous buffer to enhance solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Water (neutral pH) | High | Low | Solubility is expected to be pH-dependent.[3] |
| PBS (pH 7.4) | High | Low to Moderate | Solubility may be limited; pH is a key factor.[3] |
| DMSO | High (Aprotic) | High | Recommended for stock solutions. |
| DMF | High (Aprotic) | High | Suitable for stock solutions. |
| Ethanol | Medium | Moderate | Can be used as a co-solvent.[4] |
| Methanol | Medium | Moderate | |
| Dichloromethane | Low | Low to Moderate | |
| Hexane | Non-polar | Insoluble | [5] |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations |
| pH | High and low pH can catalyze hydrolysis of the sulfonamide bond.[1] | Maintain solutions at a near-neutral pH. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged incubation at elevated temperatures. |
| Solvent | Protic solvents (e.g., water, methanol) can participate in hydrolysis. | Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. |
| Light | While not specifically documented for this compound, some organic molecules are light-sensitive. | Store solutions in amber vials or protected from light as a general precaution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of this compound into the tube.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may be necessary.
-
Aliquot the stock solution into smaller volumes in separate, clearly labeled tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment by HPLC
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in an aqueous buffer at 37°C).
-
Materials:
-
Stock solution of this compound
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Immediately inject a sample of the freshly prepared solution (t=0) into the HPLC to obtain an initial chromatogram and peak area of the parent compound.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., in a water bath at 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Plot the percentage of the remaining parent compound versus time to determine the stability profile.
-
Visualizations
Caption: Hypothetical signaling pathway modulation.
References
troubleshooting ((2,6-Dichlorophenyl)sulfonyl)glycine assay variability
Technical Support Center: ((2,6-Dichlorophenyl)sulfonyl)glycine Assays
Disclaimer: Publicly available information on the specific compound this compound, its biological target, and its mechanism of action is limited. This guide provides a general framework for troubleshooting assay variability based on standard principles for small molecule enzyme inhibitors. The protocols and examples provided are illustrative and should be adapted to your specific experimental system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your assay.
Q1: Why is there high variability between my replicate wells?
High variability is a frequent issue that can obscure results and is often traced to procedural inconsistencies.[1]
-
Possible Cause: Inaccurate Pipetting
-
Solution: Ensure pipettes are calibrated regularly. For viscous solutions, consider using reverse pipetting techniques. Pre-wetting the pipette tip before dispensing and maintaining a consistent immersion depth can also improve accuracy.[1] When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting errors between wells.[2]
-
-
Possible Cause: Temperature or pH Fluctuations
-
Possible Cause: Microplate "Edge Effects"
-
Possible Cause: Inconsistent Incubation Times
-
Solution: Use a precise timer for all incubation steps. For plate-based assays, be consistent in the order you add reagents to start the reaction, as even small delays can lead to significant differences.
-
Q2: My assay signal is very low, or the signal-to-noise ratio is poor.
A low signal can be caused by problems with any of the core assay components.
-
Possible Cause: Inactive Enzyme
-
Possible Cause: Substrate Depletion or Degradation
-
Solution: Ensure the substrate concentration is not limiting and is well above the enzyme's Km value. Prepare substrate solutions fresh for each experiment, as they can be unstable.[3]
-
-
Possible Cause: Suboptimal Reagent Concentrations
-
Solution: Double-check all calculations and reagent preparation steps.[3] Titrate the enzyme and substrate to determine the optimal concentrations that yield a robust signal within the linear range of the reaction.
-
Q3: My IC50 values are inconsistent between experiments.
Fluctuations in IC50 values often point to subtle shifts in experimental conditions or reagent stability.
-
Possible Cause: Compound Instability or Solubility Issues
-
Solution: The test compound may not be fully dissolved in the assay buffer or could be unstable under the assay conditions. Visually inspect for precipitation. Consider evaluating different buffer conditions or using a lower concentration of the compound stock solvent (e.g., DMSO).
-
-
Possible Cause: Reagent Degradation
-
Possible Cause: Variability in Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an enzyme inhibition assay?
Proper controls are critical for interpreting your data.
-
Negative Control (100% Activity): Contains all reaction components (buffer, enzyme, substrate) and the vehicle (e.g., DMSO) used to dissolve the inhibitor, but no inhibitor. This represents the baseline maximum enzyme activity.
-
Positive Control (0% Activity/Background): Contains buffer and substrate but no enzyme. This measures the background signal or spontaneous substrate hydrolysis.[1]
-
Inhibitor Control: A known inhibitor of the target enzyme should be included to confirm that the assay can detect inhibition reliably.
Q2: How does the solvent for my compound (e.g., DMSO) affect the assay?
High concentrations of organic solvents like DMSO can inhibit enzyme activity.
-
Recommendation: Ensure the final concentration of the solvent is consistent across all wells, including controls.[1] It is crucial to determine the enzyme's tolerance to the solvent by running a dose-response curve of the solvent alone. Typically, the final DMSO concentration should be kept below 1% and ideally below 0.5%.
Q3: How should I prepare and store this compound?
As with most small molecules, proper handling is key to maintaining potency.
-
Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Protect from light if the compound is light-sensitive.
Data Presentation
Quantitative data should be clearly organized to identify sources of variability.
Table 1: Example Data - Effect of DMSO Concentration on Relative Enzyme Activity
| Final DMSO Conc. (%) | Mean Enzyme Activity (%) | Standard Deviation |
| 0.0 | 100.0 | 4.5 |
| 0.1 | 98.7 | 5.1 |
| 0.5 | 95.2 | 4.8 |
| 1.0 | 88.1 | 6.2 |
| 2.0 | 75.4 | 8.9 |
| 5.0 | 45.3 | 11.3 |
Table 2: Example Data - Reagent Stability After Freeze-Thaw Cycles
| Reagent | Freeze-Thaw Cycles | Relative Activity (%) |
| Enzyme Stock | 1 | 100 |
| 2 | 98 | |
| 3 | 91 | |
| 5 | 72 | |
| Substrate Stock | 1 | 100 |
| 2 | 99 | |
| 3 | 99 | |
| 5 | 98 |
Experimental Protocols
General Protocol: In Vitro Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework. Concentrations and incubation times must be optimized for your specific enzyme system.
-
Reagent Preparation:
-
Assay Buffer: Prepare buffer at the optimal pH for the enzyme.
-
Enzyme Solution: Prepare the enzyme solution in assay buffer to the desired final concentration. Store on ice.
-
Substrate Solution: Prepare the substrate solution in assay buffer. Protect from light if it is photosensitive.
-
Compound Dilutions: Perform a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into assay buffer to achieve the final desired concentrations with a consistent DMSO percentage.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted compound to the test wells.
-
Add 10 µL of vehicle (assay buffer with the same DMSO concentration as the compound wells) to the negative control wells.
-
Add 20 µL of enzyme solution to all wells except the positive control (background) wells. Add 20 µL of assay buffer to the background wells instead.
-
Mix gently by tapping the plate or using an orbital shaker.
-
Pre-incubate the plate for 15-30 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence signal at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the average background reading (positive control) from all other readings.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Hypothetical pathway showing inhibition of a target enzyme.
Caption: A generalized workflow for an enzyme inhibition assay.
Caption: A decision tree for troubleshooting high replicate variability.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. dispendix.com [dispendix.com]
optimizing ((2,6-Dichlorophenyl)sulfonyl)glycine concentration for experiments
Welcome to the technical support center for ((2,6-Dichlorophenyl)sulfonyl)glycine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For most cell-based assays, preparing a 10 mM stock solution in DMSO is a standard starting point.[1] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Q2: How should I store the stock solution of this compound?
A2: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: What is the known mechanism of action for this compound?
A3: The precise mechanism of action is still under investigation. However, based on its structural similarity to other sulfonylglycine derivatives, it is hypothesized to modulate intracellular signaling pathways by inhibiting key protein-protein interactions. Preliminary data suggests its involvement in the hypothetical "DCP-Signalosome" pathway, potentially disrupting downstream inflammatory responses.
Q4: Can I use this compound in animal studies?
A4: Currently, the use of this compound is intended for in vitro research purposes only. Further studies are required to establish its in vivo efficacy and safety profile.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The final concentration of DMSO in the medium is too high, or the aqueous solubility of the compound has been exceeded.
-
Solution:
-
Ensure the final DMSO concentration in your experiment does not exceed 0.5%. Higher concentrations can be toxic to cells.
-
When diluting the DMSO stock solution, add it to the cell culture medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Consider using a lower final concentration of this compound.
-
Issue 2: High Background Signal or Off-Target Effects
-
Possible Cause: The concentration of this compound used is too high, leading to non-specific binding and cellular stress.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down to the most effective and least toxic concentration.
-
Include appropriate controls, such as a vehicle control (DMSO only) and a positive control (a known inhibitor of the pathway), to differentiate specific effects from non-specific ones.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in experimental conditions, such as cell seeding density, incubation time, or compound dilution.
-
Solution:
-
Standardize your experimental protocol. Ensure consistent cell seeding density and passage number.
-
Optimize the incubation time with the compound. A time-course experiment can help identify the optimal duration for observing the desired effect.
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 10 mM[1] |
| Ethanol | < 1 mM |
| Water | Insoluble |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range |
| Cell Viability (MTT/XTT) | HEK293 | 1 µM - 50 µM |
| Western Blot | A549 | 5 µM - 25 µM |
| Immunofluorescence | HeLa | 1 µM - 20 µM |
| Kinase Activity Assay | Jurkat | 0.5 µM - 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Materials: this compound (MW: 284.12 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 2.84 mg of this compound.
-
Add 1 mL of DMSO to the solid compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes and store at -20°C.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials: 96-well plates, appropriate cell line, complete cell culture medium, this compound stock solution, MTT reagent, solubilization solution (e.g., acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: A generalized workflow for conducting cell-based experiments.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
Caption: The hypothesized mechanism of action via the DCP-Signalosome pathway.
References
Technical Support Center: ((2,6-Dichlorophenyl)sulfonyl)glycine and Related Compounds
Disclaimer: Direct experimental data for ((2,6-Dichlorophenyl)sulfonyl)glycine is limited in publicly available scientific literature. This guide is based on common experimental challenges and best practices for structurally related compounds, including dichlorophenyl derivatives, sulfonyl-containing molecules, and glycine (B1666218) analogs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments with this compound and similar chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working with this compound?
A1: Due to its chemical structure, featuring a dichlorophenyl ring and a sulfonylglycine moiety, you may encounter challenges related to:
-
Poor Aqueous Solubility: The hydrophobic dichlorophenyl group can significantly limit solubility in aqueous buffers.
-
Compound Stability: Sulfonyl-containing compounds can be susceptible to degradation under certain pH and temperature conditions.
-
Assay Interference: The molecule may interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results.
-
Non-Specific Binding: The presence of aromatic and sulfonyl groups can lead to non-specific interactions with proteins and other biological macromolecules.
Q2: How should I prepare my stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For many commercial sources, a solubility of up to 10 mM in DMSO is reported. Always use anhydrous, high-purity DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell-based assay should generally be kept below 0.5%, with 0.1% or lower being ideal to avoid off-target effects.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.[1]
Troubleshooting Guides
Problem 1: Compound Precipitation in Aqueous Buffer or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness after diluting the DMSO stock into your aqueous experimental solution.
-
Inconsistent or non-reproducible results in dose-response experiments.
-
Lower than expected potency (e.g., overestimated IC50 values).[1]
Root Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Low Aqueous Solubility | The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to "crash out."[1][2] | Protocol 1: Serial Dilution Optimization. Instead of a single large dilution, perform a stepwise dilution to gradually acclimate the compound to the aqueous environment.[2] |
| Exceeding Solubility Limit | The intended final concentration is higher than the compound's maximum solubility in the assay buffer. | Protocol 2: Solubility Assessment. Empirically determine the kinetic solubility of your compound in the specific assay buffer you are using. |
| pH-Dependent Solubility | The compound's solubility may be sensitive to the pH of the buffer. | Protocol 3: pH Profiling. Test the solubility of the compound across a range of pH values to identify the optimal pH for your experiment, ensuring it is compatible with your assay system.[2] |
| Compound Instability | The compound may be degrading over time in the aqueous buffer, leading to the formation of insoluble byproducts. | Protocol 4: Stability Analysis. Use techniques like HPLC or LC-MS to assess the compound's stability in your assay buffer over the duration of your experiment. |
Problem 2: Suspected Assay Interference
Symptoms:
-
High rate of "hits" in a high-throughput screen (HTS) across multiple, unrelated assays.[3]
-
Steep, unusual dose-response curves.[3]
-
Discrepancies between results from different assay formats (e.g., biochemical vs. cell-based).
Root Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Intrinsic Fluorescence | The compound itself is fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[3] | Protocol 5: Intrinsic Fluorescence Check. Measure the fluorescence of the compound alone in the assay buffer. |
| Fluorescence Quenching | The compound absorbs light at the excitation or emission wavelength of your fluorescent probe, leading to a false-negative signal.[3] | Protocol 6: Fluorescence Quenching Assay. Assess the compound's ability to decrease the signal from a fluorescent product in your assay. |
| Luciferase Inhibition | If using a luciferase-based reporter assay, the compound may be directly inhibiting the luciferase enzyme.[3][4] | Protocol 7: Luciferase Counter-Screen. Test for direct inhibition of purified luciferase enzyme in a cell-free system. |
| Compound Aggregation | At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[3][4] | Protocol 8: Aggregation Counter-Screen. Repeat the assay in the presence of a non-ionic detergent like Triton X-100 or Tween-20 to disrupt aggregates. |
Experimental Protocols
Protocol 1: Serial Dilution Optimization
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution series in a solution containing a higher percentage of DMSO (e.g., 1:1 DMSO:assay buffer).
-
Use this intermediate series to make the final dilutions in your complete assay buffer.
-
Visually inspect each dilution for any signs of precipitation before adding to the experimental system.
Protocol 5: Intrinsic Fluorescence Check
-
Prepare a dilution series of your compound in the assay buffer, mirroring the concentrations used in your main experiment.
-
In a multi-well plate, add these dilutions to wells containing only the assay buffer (no other assay components).
-
Read the plate using the same fluorometer settings (excitation and emission wavelengths) as your primary assay.
-
A significant signal above the buffer-only control indicates intrinsic fluorescence.
Protocol 7: Luciferase Counter-Screen
-
In a cell-free buffer, combine purified luciferase enzyme and its substrate (e.g., luciferin).
-
Add your compound at a range of concentrations.
-
Measure the resulting luminescence.
-
A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme.[3]
Visualizing Experimental Workflows
Below are diagrams illustrating key troubleshooting workflows.
Caption: Workflow for addressing compound precipitation.
Caption: Decision tree for diagnosing assay interference.
References
how to prevent degradation of ((2,6-Dichlorophenyl)sulfonyl)glycine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of ((2,6-Dichlorophenyl)sulfonyl)glycine to prevent its degradation. The following information is based on the general chemical properties of sulfonamides and glycine (B1666218) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place.[1][2] Based on general guidelines for similar chemical compounds, refrigeration (2-8 °C) is recommended for long-term storage to minimize the potential for degradation.
Q2: How should I prepare solutions of this compound to ensure stability?
A2: It is advisable to prepare solutions fresh for each experiment. If a stock solution is required, it should be prepared in a suitable anhydrous solvent and stored at a low temperature (e.g., -20 °C or -80 °C). The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, be aware that hydrolysis can be a degradation pathway for sulfonamides.[3]
Q3: What factors can cause the degradation of this compound?
A3: Based on the chemistry of its constituent parts (a sulfonamide and a glycine moiety), the primary factors that can cause degradation are:
-
Hydrolysis: Particularly in acidic or alkaline aqueous solutions, the sulfonamide bond can be susceptible to cleavage.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of sulfonamides.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis.[7]
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Protect the solid compound and its solutions from light. |
| Visible changes in the solid compound (e.g., discoloration). | Potential degradation due to exposure to light, moisture, or elevated temperatures. | Discard the compound and obtain a fresh batch. Review storage procedures to ensure they align with the recommendations (cool, dry, dark). |
| Precipitation observed in stock solutions upon thawing. | Poor solubility in the chosen solvent at low temperatures or potential degradation product formation. | - Gently warm the solution to see if the precipitate redissolves.- If precipitation persists, consider preparing a fresh solution in a different solvent or at a lower concentration.- Filter the solution before use if necessary, but be aware this may alter the concentration. |
Experimental Protocols
Protocol for Assessing Compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent and under certain storage conditions.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired experimental solvent.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity of the compound.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition and re-analyze it by HPLC.
-
Data Analysis: Compare the concentration and purity of the compound at each time point to the initial analysis. A significant decrease in concentration or the appearance of new peaks indicates degradation. A loss of more than 10% of the initial concentration is often considered significant degradation.[8]
Data Presentation
Table 1: General Stability of Sulfonamides under Different Conditions
This table summarizes the general stability of sulfonamides based on available literature. This data can be used to infer the potential stability of this compound.
| Condition | General Stability of Sulfonamides | Reference |
| pH 4.0 | Some sulfonamides show instability (hydrolysis). | [3][7] |
| pH 7.0 | Many sulfonamides are stable. | [3][7] |
| pH 9.0 | Most sulfonamides are hydrolytically stable. | [3][7] |
| Elevated Temperature | Increased temperature can accelerate hydrolysis. | [7] |
| UV Light Exposure | Can lead to significant photodegradation. | [5][6] |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of sulfadiazine oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected side effects of ((2,6-Dichlorophenyl)sulfonyl)glycine in vivo
Subject: Inquiry Regarding Unexpected In Vivo Side Effects of ((2,6-Dichlorophenyl)sulfonyl)glycine
Dear Researcher,
Thank you for your inquiry regarding the in vivo side effects of this compound. After a comprehensive review of publicly available scientific literature and databases, we must report that there is currently no specific data available on the in vivo side effects, toxicology, or pharmacology of this particular compound.
The information available is limited to its chemical identity and properties as supplied by chemical vendors.
General Compound Information
Below is a summary of the available data for this compound.
| Property | Value | Source |
| CAS Number | 19818-06-5 | [1][2][3] |
| IUPAC Name | {[(2,6-dichlorophenyl)sulfonyl]amino}acetic acid | [2][3] |
| Molecular Weight | 284.12 g/mol | [2][3] |
| Molecular Formula | C8H7Cl2NO4S | [2] |
| Physical Form | Solid | [2][3] |
| Purity | 95% | [2][3] |
Frequently Asked Questions (FAQs)
Q1: Where can I find data on the unexpected in vivo side effects of this compound?
A: Unfortunately, based on extensive searches of public databases, there are no published studies detailing the in vivo effects, expected or unexpected, of this compound. This suggests that the compound may be a novel chemical entity, a research intermediate, or that any toxicological or pharmacological studies are proprietary and not publicly disclosed.
Q2: Are there any known signaling pathways associated with this compound?
A: No specific signaling pathways have been identified for this compound in the available literature. To determine its mechanism of action and potential off-target effects, in vitro and in vivo studies would need to be conducted.
Q3: Is there any information on similar compounds?
A: While there is no direct data on this compound, it is a derivative of glycine (B1666218). Glycine itself is a neurotransmitter with a dual role in the central nervous system. It is a major inhibitory neurotransmitter when it activates strychnine-sensitive ionotropic glycine receptors (GlyRs)[4]. It also acts as an excitatory co-agonist with glutamate (B1630785) at N-methyl-D-aspartate (NMDA) receptors[4]. High concentrations of glycine have been shown to cause neurotoxicity in organotypic hippocampal slice cultures through the activation of NMDA receptors[5].
Disclaimer: It is crucial to note that the biological activity of the parent molecule, glycine, may not be predictive of the activity of a complex derivative like this compound. The addition of the (2,6-Dichlorophenyl)sulfonyl group will significantly alter the molecule's chemical properties, including its size, polarity, and stereochemistry, which will in turn dictate its pharmacological and toxicological profile.
Troubleshooting and Experimental Guidance
Issue: I am observing unexpected effects in my in vivo experiment with this compound.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your compound stock using analytical methods such as NMR, LC-MS, or HPLC. Impurities could be responsible for unexpected biological activity.
-
Review Dosing and Formulation:
-
Ensure the dose is appropriate and based on any preliminary in vitro data or literature on structurally related compounds.
-
Check the stability of the compound in your chosen vehicle.
-
Consider the solubility and potential for precipitation at the injection site.
-
-
Establish a Baseline: Ensure you have a robust control group (vehicle only) to distinguish compound-specific effects from experimental artifacts.
-
Monitor for General Toxicity: Implement a comprehensive monitoring plan for signs of toxicity, including changes in weight, behavior, food/water intake, and any signs of distress.
-
Consider the Parent Molecule's Role: While not directly predictive, understanding the dual inhibitory/excitatory roles of glycine in the central nervous system may provide a starting point for investigating the mechanism of any observed neurological effects[4].
Logical Workflow for Investigating an Unknown Compound
For a novel compound like this compound, a systematic approach is required to characterize its in vivo effects.
References
- 1. This compound | 19818-06-5 [sigmaaldrich.com]
- 2. This compound | 19818-06-5 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk [mdpi.com]
- 5. seattleneurosciences.com [seattleneurosciences.com]
Technical Support Center: Refining Purification Methods for ((2,6-Dichlorophenyl)sulfonyl)glycine
Welcome to the technical support center for the purification of ((2,6-Dichlorophenyl)sulfonyl)glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized into process-related impurities and degradation products. Process-related impurities may include unreacted starting materials such as 2,6-dichlorophenylsulfonyl chloride and glycine, as well as byproducts from side reactions. Degradation products can arise from hydrolysis of the sulfonylamide bond under harsh pH or high-temperature conditions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for quantifying the purity of this compound and detecting impurities.[1][2] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline solid. Any significant deviation in color, such as a yellow or brown tint, may indicate the presence of impurities.
Q4: What are the general storage conditions for this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of ((2,_6-Dichlorophenyl)sulfonyl)glycine.
Issue 1: Low Yield After Recrystallization
Problem: A significant loss of product is observed after the recrystallization process.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen is recommended to identify the optimal solvent or solvent mixture. See Table 1 for a list of tested solvents. |
| Excessive Solvent Volume | Using too much solvent will result in the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Rate Too Fast | Rapid cooling can lead to the formation of fine crystals or an oil, which are harder to filter and may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature Crystallization | If the compound crystallizes too early during hot filtration, it can lead to product loss. Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. |
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Crystal Quality |
| Ethanol | 5 | 85 | Needles |
| Isopropanol | 3 | 70 | Plates |
| Acetonitrile | 8 | 120 | Prisms |
| Ethanol/Water (8:2) | 1 | 95 | Rods |
| Acetone | 20 | 150 | Fine Powder |
Issue 2: Persistent Impurities Detected by HPLC
Problem: HPLC analysis of the purified product shows the presence of one or more persistent impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-crystallization of Impurities | The impurity may have similar solubility properties to the desired compound, causing it to co-crystallize. A secondary purification step, such as column chromatography, may be necessary. |
| Incomplete Reaction | The presence of starting materials indicates an incomplete reaction. Review the synthetic protocol and consider extending the reaction time or adjusting stoichiometry. |
| Degradation During Purification | The compound may be degrading during purification. Avoid prolonged exposure to high temperatures or harsh pH conditions. |
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Issue 3: Oily Product Instead of Crystals
Problem: The product separates as an oil rather than a crystalline solid during recrystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Impurity Level | A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as a wash or short column chromatography, before recrystallization. |
| Supersaturation | The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Incorrect Solvent | The chosen solvent may not be suitable for crystallization. Refer to the solvent screening table (Table 1) and try a different solvent system. |
| Cooling Too Rapidly | Rapid cooling can prevent the molecules from arranging into a crystal lattice. Ensure a slow cooling rate. |
Visual Guides
Experimental Workflow: Purification and Analysis
Caption: Workflow for the purification and analysis of the target compound.
Troubleshooting Logic: Low Recrystallization Yield
Caption: Decision tree for troubleshooting low recrystallization yield.
References
dealing with batch-to-batch variation of ((2,6-Dichlorophenyl)sulfonyl)glycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variation of ((2,6-Dichlorophenyl)sulfonyl)glycine.
Frequently Asked Questions (FAQs)
Q1: We have observed that a new batch of this compound has a different crystalline appearance and lower solubility compared to our reference batch. What could be the cause?
A1: Variations in crystalline appearance and solubility between batches are often indicative of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[3] The manufacturing process, including solvent type, crystallization temperature, and cooling rate, can influence which polymorphic form is produced.[4] It is crucial to characterize the solid-state form of each batch to ensure consistency.
Q2: Our HPLC analysis of a new batch shows a different impurity profile compared to previous batches. How should we approach this?
A2: A change in the impurity profile suggests variability in the synthesis or purification process.[5] Impurities can arise from starting materials, intermediates, by-products, or degradation products.[6] It is essential to identify and quantify these new impurities to assess their potential impact on the safety and efficacy of your experiments.[7] A comprehensive impurity profiling study using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is recommended for structural elucidation.[8][9]
Q3: We are experiencing inconsistent biological activity with different batches of this compound. What are the potential root causes?
A3: Inconsistent biological activity can stem from several factors related to batch-to-batch variation. The primary suspects are the presence of different polymorphic forms, which can affect solubility and dissolution rate, and the existence of unidentified impurities that may have their own biological activity or interfere with the target compound.[1][4] Additionally, variations in particle size can influence the rate of dissolution and, consequently, the observed activity.[10] A thorough physicochemical characterization of each batch is necessary to identify the root cause.
Q4: What are residual solvents, and could they be a source of batch-to-batch variation?
A4: Residual solvents are organic volatile chemicals used in the manufacturing of APIs that are not completely removed during the purification process.[11] The type and amount of residual solvents can vary between batches and can impact the physicochemical properties of the API, such as its crystalline form and stability.[12][13] Regulatory guidelines, such as those from the ICH, classify solvents based on their toxicity and set limits for their presence in the final product.[5] It is advisable to quantify residual solvents for each batch, typically using Gas Chromatography (GC).
Troubleshooting Guides
Issue 1: Inconsistent Physical Properties (Appearance, Solubility)
If you observe differences in the physical properties of this compound between batches, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent physical properties.
X-Ray Powder Diffraction (XRPD) for Polymorph Screening
-
Objective: To identify the crystalline form of this compound.
-
Instrumentation: A powder X-ray diffractometer.
-
Methodology:
-
Gently grind a small amount of the sample (approximately 10-20 mg) to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Collect the diffraction pattern over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Compare the resulting diffraction pattern with that of the reference batch. Distinct differences in peak positions and intensities indicate the presence of a different polymorph.
-
Issue 2: Variable Impurity Profile in HPLC Analysis
If new or significantly different impurity peaks are observed in the HPLC chromatogram of a new batch, use the following workflow:
Caption: Workflow for identifying and controlling new impurities.
LC-MS for Impurity Identification
-
Objective: To determine the molecular weight and structure of unknown impurities.
-
Instrumentation: A High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
Develop an HPLC method that provides good separation of the main peak and the impurity peaks. A typical starting point for a reversed-phase method would be a C18 column with a gradient elution using water and acetonitrile, both with 0.1% formic acid.
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra for the eluting peaks in both positive and negative ionization modes.
-
The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight.[8]
-
For structural elucidation, perform tandem MS (MS/MS) on the impurity's molecular ion to obtain a fragmentation pattern, which can be used to deduce its structure.[14]
-
Forced Degradation Studies
-
Objective: To understand the degradation pathways of this compound and to generate potential degradation products for analytical method development.
-
Methodology:
-
Expose solutions of the compound to various stress conditions as recommended by ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
Analyze the stressed samples by HPLC to observe the formation of degradation products.
-
Data Presentation
Table 1: Comparative Analysis of Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (Problematic) | Method of Analysis |
| Physical Appearance | White Crystalline Powder | Off-white, Clumpy Powder | Visual Inspection |
| Solubility in Ethanol | 10 mg/mL | 2 mg/mL | Gravimetric |
| Melting Point | 152-154 °C | 145-148 °C | Differential Scanning Calorimetry (DSC) |
| Polymorphic Form | Form I | Form II | X-Ray Powder Diffraction (XRPD) |
| Purity (HPLC) | 99.8% | 98.5% | HPLC-UV |
| Major Impurity | Impurity X (0.1%) | Impurity Y (1.2%) | HPLC-UV |
| Residual Solvents | Acetone: 50 ppm | Dichloromethane: 300 ppm | Headspace GC |
Table 2: Hypothetical Impurity Profile from HPLC Analysis
| Peak | Retention Time (min) | Area % (Batch A) | Area % (Batch B) | Identification (from LC-MS) |
| Main Compound | 10.2 | 99.8 | 98.5 | This compound |
| Impurity X | 8.5 | 0.1 | 0.1 | Starting Material |
| Impurity Y | 12.1 | Not Detected | 1.2 | N-methylated derivative |
| Impurity Z | 15.3 | 0.05 | 0.15 | Dimer |
Signaling Pathways and Logical Relationships
Caption: Logical relationships in batch-to-batch variation.
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. scite.ai [scite.ai]
- 4. xtalks.com [xtalks.com]
- 5. Abstract: Related substances, residual solvents, elemental impurities | Ofipharma [ofipharma.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 10. nishkaresearch.com [nishkaresearch.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
Validation & Comparative
Validating the Biological Target of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the biological target of ((2,6-Dichlorophenyl)sulfonyl)glycine. By leveraging experimental data from established glycine (B1666218) transporter (GlyT) inhibitors, this document outlines the necessary protocols and data presentation to objectively assess the compound's performance and elucidate its mechanism of action.
The chemical structure of this compound, a glycine derivative, strongly suggests its potential interaction with glycine transporters (GlyTs). These transporters, primarily GlyT1 and GlyT2, are crucial for regulating glycine levels in the central nervous system. GlyT1 is predominantly found in glial cells and is involved in modulating glutamatergic neurotransmission, making it a target for schizophrenia and other CNS disorders.[1][2][3][4] In contrast, GlyT2 is primarily located in presynaptic terminals of glycinergic neurons in the spinal cord and brainstem, where it plays a key role in inhibitory neurotransmission and pain signaling.[1][5][6] Consequently, GlyT2 inhibitors are being actively investigated as potential non-opioid analgesics.[5][6][7]
This guide will focus on the validation of this compound as a potential GlyT inhibitor, with a particular emphasis on differentiating between GlyT1 and GlyT2 selectivity.
Comparative Analysis of Glycine Transporter Inhibitors
To validate the biological target of this compound, its inhibitory activity must be quantified and compared against well-characterized GlyT inhibitors. The following table summarizes the activity of known selective and dual inhibitors of GlyT1 and GlyT2.
| Compound | Primary Target(s) | IC₅₀ (nM) | Assay System | Reference Compound(s) |
| This compound | To be determined | To be determined | ||
| ALX-5407 | GlyT1 | 3 | Human GlyT1 expressed in cells | Sarcosine |
| Bitopertin | GlyT1 | 25 | Human GlyT1 expressed in cells | |
| Opiranserin (VVZ-149) | GlyT2 / 5HT2A | 860 (GlyT2) | Rat GlyT2 | |
| ORG-25543 | GlyT2 | Potent, noncompetitive | ||
| N-Arachidonylglycine | GlyT2 | 9000 | Rat GlyT2 |
This table will be populated with experimental data for this compound upon completion of the validation assays.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments required to validate the biological target of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for GlyT1 and GlyT2.
Methodology:
-
Cell Lines: Use HEK293 or CHO cells stably expressing human GlyT1 or GlyT2.
-
Radioligand: Utilize a high-affinity radiolabeled ligand, such as [³H]-(S)-(-)-1-(N-(2-(N-methyl-N-(4-chlorophenyl)amino)ethyl))-N-(3-methoxybenzyl)amino)-2-propanol for GlyT1 or a suitable equivalent for GlyT2.
-
Procedure:
-
Prepare cell membrane homogenates from the transfected cell lines.
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound this compound) or a reference inhibitor.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[³H]Glycine Uptake Assays
Objective: To measure the functional inhibition of glycine transport into cells expressing GlyT1 or GlyT2.
Methodology:
-
Cell Lines: Use the same stably transfected cell lines as in the binding assays.
-
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.
-
Initiate glycine uptake by adding a solution containing [³H]glycine.
-
After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake. This functional assay provides a direct measure of the compound's inhibitory potency.[8]
Selectivity Profiling
Objective: To assess the selectivity of the compound for GlyT1 and GlyT2 over other neurotransmitter transporters and receptors.
Methodology:
-
Conduct binding or functional assays against a panel of other relevant targets, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and various G-protein coupled receptors.
-
This will establish the compound's specificity and help predict potential off-target effects.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: GlyT2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Target Validation.
By following these experimental protocols and comparing the resulting data with established GlyT inhibitors, researchers can effectively validate the biological target of this compound and determine its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to ((2,6-Dichlorophenyl)sulfonyl)glycine and Other Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ((2,6-Dichlorophenyl)sulfonyl)glycine and other prominent inhibitors of aldose reductase. The information is based on available experimental data to inform preclinical research and development in the context of diabetic complications.
Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts. Consequently, aldose reductase inhibitors (ARIs) are a significant area of therapeutic research.
Quantitative Comparison of Aldose Reductase Inhibitors
The inhibitory potency of various compounds against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several N-(phenylsulfonyl)glycine derivatives and other notable aldose reductase inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | Chemical Class | IC50 (µM) | Enzyme Source |
| N-(phenylsulfonyl)glycine Analogs | |||
| N-[[(4-Benzoylamino)phenyl]sulfonyl]glycine[1] | N-(phenylsulfonyl)glycine | 0.41 | Rat Lens |
| β-Naphthylenesulfonylglycine[2] | N-(phenylsulfonyl)glycine | 0.4 | Rat Lens |
| α-Naphthylenesulfonylglycine[2] | N-(phenylsulfonyl)glycine | 1.3 | Rat Lens |
| N-((2-Nitrophenyl)sulfonyl)glycine[2] | N-(phenylsulfonyl)glycine | 13 | Rat Lens |
| N-((4-Aminophenyl)sulfonyl)glycine[2] | N-(phenylsulfonyl)glycine | 16 | Rat Lens |
| Other Aldose Reductase Inhibitors | |||
| Zenarestat | Carboxylic Acid | 0.011 | Not Specified |
| Epalrestat | Carboxylic Acid | 0.01 | Human Placenta |
| Tolrestat | Carboxylic Acid | 0.035 | Bovine Lens |
| Sorbinil | Hydantoin | 0.28 | Not Specified |
| Zopolrestat | Carboxylic Acid | Data not consistently reported | Not Specified |
Signaling Pathway and Mechanism of Action
Aldose reductase inhibitors act by blocking the first enzymatic step in the polyol pathway, thereby preventing the conversion of glucose to sorbitol. This inhibition mitigates the downstream pathological effects of sorbitol accumulation, such as osmotic stress and oxidative damage.
Experimental Protocols
The following is a representative protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of a compound against aldose reductase.
Objective: To determine the IC50 value of a test compound as an inhibitor of aldose reductase.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Enzyme: Purified recombinant human aldose reductase (ALR2) or a partially purified enzyme preparation from a tissue source (e.g., rat lens homogenate).
-
Buffer: 0.067 M Potassium phosphate (B84403) buffer, pH 6.2.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH), prepared as a stock solution in the assay buffer.
-
Substrate: DL-Glyceraldehyde, prepared as a stock solution in the assay buffer.
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, with subsequent serial dilutions.
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm, temperature-controlled at 37°C.
Procedure:
-
Reagent Preparation:
-
Prepare all solutions in the potassium phosphate buffer.
-
The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate or quartz cuvettes, prepare the following reaction mixtures:
-
Blank: Buffer only.
-
Control (No Inhibitor): Buffer, NADPH, enzyme solution, and solvent vehicle.
-
Test Compound: Buffer, NADPH, enzyme solution, and the test compound at various concentrations.
-
Positive Control: Buffer, NADPH, enzyme solution, and the positive control inhibitor.
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells/cuvettes except the blank.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (the initial linear rate of NADPH oxidation) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
Comparative Analysis of ((2,6-Dichlorophenyl)sulfonyl)glycine and Structurally Related mGlu5 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity and selectivity of ((2,6-Dichlorophenyl)sulfonyl)glycine, a glycine (B1666218) sulfonamide derivative. Due to the limited publicly available data on this specific molecule, this guide leverages extensive research on its close structural analog, ML332, a well-characterized non-MPEP site positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document will serve as a valuable resource for understanding the selectivity profile and potential off-target effects of this chemical scaffold.
Introduction
This compound belongs to a class of aryl glycine sulfonamides that have garnered significant interest for their ability to positively modulate the mGlu5 receptor at a site distinct from the well-known 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site. These non-MPEP site PAMs offer a promising therapeutic avenue for neurological and psychiatric disorders by enhancing the receptor's response to the endogenous ligand, glutamate. A critical aspect of preclinical drug development is the characterization of a compound's selectivity to predict potential off-target effects and ensure a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of this scaffold, primarily focusing on the data available for ML332, against other non-MPEP mGlu5 PAMs.
Cross-Reactivity and Selectivity Profiles
The selectivity of ML332, a representative compound of the this compound scaffold, has been assessed against a panel of receptors, ion channels, and transporters. The data indicates a high degree of selectivity for mGlu5.
| Target Class | Assay Type | Test Compound | Concentration (μM) | % Inhibition/Activity | Reference |
| Primary Target | Functional Assay | ML332 | EC50 = 0.23 (human) | mGlu5 PAM Activity | [1] |
| EC50 = 0.27 (rat) | |||||
| mGlu Receptors | Functional Assay | ML332 | 10 | No significant activity at mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, mGlu8 | [1] |
| GPCRs (68 total) | Radioligand Binding | ML332 | 10 | < 20% inhibition | [1] |
| Ion Channels | Radioligand Binding | ML332 | 10 | < 20% inhibition | [1] |
| Transporters | Radioligand Binding | ML332 | 10 | < 20% inhibition | [1] |
Table 1: Cross-Reactivity Profile of ML332. This table summarizes the selectivity of ML332 against a broad panel of targets, demonstrating its high selectivity for the mGlu5 receptor.
Comparison with Alternative Non-MPEP mGlu5 PAMs
To provide a comprehensive understanding of the selectivity of the this compound scaffold, it is essential to compare it with other non-MPEP site mGlu5 PAMs, such as VU0357121 and CPPHA.
| Compound | Primary Target Activity (EC50, μM) | Key Selectivity Information | Reference |
| ML332 | 0.23 (human mGlu5) | Highly selective against other mGluRs and a panel of 68 other targets. | [1] |
| VU0357121 | 0.033 (rat mGlu5) | No PAM activity at other mGluR subtypes; weak antagonist at mGlu1. | [2] |
| CPPHA | ~1 (human mGlu5) | Selective against other mGluRs. | [2] |
Table 2: Comparative Selectivity of Non-MPEP mGlu5 PAMs. This table highlights the potency and key selectivity features of ML332 in comparison to other notable non-MPEP mGlu5 PAMs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the cross-reactivity and selectivity of these compounds.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine the positive allosteric modulatory activity of a compound on the mGlu5 receptor.
-
Cell Culture: HEK293 cells stably expressing rat or human mGlu5 are plated in black-walled, clear-bottom 96-well plates and grown to 80-90% confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.
-
Compound Addition: The loading buffer is removed, and the cells are washed with an assay buffer. The test compound, dissolved in assay buffer, is then added to the wells at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of glutamate is added to the wells to stimulate the mGlu5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader. The potentiation by the test compound is calculated as the fold-shift in the EC50 of the glutamate concentration-response curve.
Radioligand Binding Assay
This assay is used to assess the ability of a compound to bind to a specific receptor or transporter, thereby determining its potential for off-target interactions.
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor or from tissue homogenates.
-
Assay Setup: In a 96-well filter plate, the prepared membranes are incubated with a specific radioligand for the target of interest and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: mGlu5 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The available data for ML332, a close structural analog of this compound, strongly suggests that this chemical scaffold possesses a high degree of selectivity for the mGlu5 receptor. The lack of significant off-target activity in broad screening panels highlights its potential as a specific pharmacological tool and a promising starting point for the development of therapeutic agents. This comparative guide provides essential data and protocols to aid researchers in their evaluation of this and related compounds. Further studies directly on this compound are warranted to confirm these findings.
References
Independent Verification of Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic and cellular activity of small molecule inhibitors targeting 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. The information presented is intended to assist researchers in selecting appropriate chemical tools for studying the role of PHGDH in various pathological conditions, particularly in cancer metabolism.
Introduction to PHGDH and the Serine Biosynthesis Pathway
The de novo synthesis of the non-essential amino acid L-serine is a critical metabolic pathway that supports cell proliferation by providing precursors for the synthesis of proteins, nucleotides, and lipids.[1] The first and rate-limiting step in this pathway is the oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, a reaction catalyzed by the NAD+-dependent enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[2][3] Elevated PHGDH expression and serine synthesis are observed in various cancers, making it an attractive target for therapeutic intervention.[4]
This guide focuses on the comparative analysis of three well-characterized PHGDH inhibitors: CBR-5884, NCT-503, and BI-4924.
Quantitative Comparison of PHGDH Inhibitor Activity
The following table summarizes the in vitro inhibitory potency and mechanism of action of the selected PHGDH inhibitors.
| Inhibitor | Target | IC50 Value | Mechanism of Action | Reference |
| CBR-5884 | PHGDH | 33 µM | Non-competitive | [2][5] |
| NCT-503 | PHGDH | 2.5 µM | Non-competitive | [3] |
| BI-4924 | PHGDH | 3 nM | Competitive (with NAD+) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further investigation.
PHGDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PHGDH. The production of NADH, a product of the PHGDH-catalyzed reaction, is monitored spectrophotometrically.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.05% BSA, 0.01% Tween-20
-
Substrate Solution: 3-phosphoglycerate (3-PG)
-
Cofactor Solution: NAD+
-
Diaphorase
-
Test compounds (e.g., CBR-5884, NCT-503, BI-4924) dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, diaphorase, and resazurin.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control.
-
Add the PHGDH enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate (3-PG) and cofactor (NAD+).
-
Immediately measure the fluorescence of resorufin (B1680543) (the product of resazurin reduction by NADH) at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Monitor the increase in fluorescence over time to determine the reaction rate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of PHGDH inhibitors on the growth of cancer cell lines that are dependent on de novo serine synthesis.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the serine biosynthesis pathway and a typical experimental workflow for evaluating PHGDH inhibitors.
Caption: The de novo serine biosynthesis pathway, highlighting the role of PHGDH.
Caption: A generalized workflow for the evaluation of PHGDH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of ((2,6-Dichlorophenyl)sulfonyl)glycine Analogs as Serine Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of ((2,6-Dichlorophenyl)sulfonyl)glycine analogs, with a primary focus on their activity as inhibitors of the serine hydrolases sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). These enzymes are key players in the endocannabinoid system, regulating the levels of the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). While direct and extensive SAR data for analogs of this compound is limited in publicly available literature, this guide extrapolates from comprehensive studies on closely related glycine (B1666218) sulfonamides to provide a detailed comparison and predictive insights.
Introduction to the Biological Targets: DAGL-α and ABHD6
DAGL-α is the principal enzyme responsible for the biosynthesis of 2-AG in the central nervous system, while ABHD6 is one of the enzymes responsible for its degradation.[1] Dual inhibition of these enzymes presents a potential therapeutic strategy for various conditions, including diet-induced obesity and metabolic syndrome.[1] Glycine sulfonamides have emerged as a promising class of inhibitors for these targets.[1]
Core Structure-Activity Relationship Insights
Studies on various glycine sulfonamide analogs have revealed several key structural features that are critical for their inhibitory activity against DAGL-α and ABHD6[1]:
-
The Carboxylic Acid Moiety: The presence of a free carboxylic acid on the glycine backbone is essential for biological activity. Esterification or amidation of this group leads to a significant loss of potency.
-
The Sulfonamide Linker: The sulfonamide group plays a crucial role in orienting the substituents for optimal interaction with the enzyme's active site.
-
Aryl Substituents: The aryl group attached to the sulfonamide can be varied to a large extent, allowing for the modulation of potency and selectivity. Lipophilic and biaryl substituents are generally well-tolerated.
The this compound scaffold incorporates these essential features. The 2,6-dichloro substitution on the phenyl ring is a common motif in medicinal chemistry known to enforce a specific conformation by restricting the rotation of the phenyl ring. This can lead to enhanced binding affinity and selectivity for the target enzyme.
Comparative Analysis of Inhibitory Potency
The following tables summarize the inhibitory activities of a series of glycine sulfonamide analogs against human DAGL-α and ABHD6, based on data from a seminal study in the field.[1] This data provides a framework for understanding the impact of various substituents.
Table 1: Inhibitory Activity of Glycine Sulfonamide Analogs against human DAGL-α
| Compound ID | R Group (Aryl Substituent) | IC50 (nM) for hDAGL-α |
| 1 | 2,2-dimethylchroman-6-yl | 18 |
| 2 | 4-phenoxyphenyl | 110 |
| 3 | 4-(4-chlorophenoxy)phenyl | 50 |
| 4 | 4-biphenyl | 230 |
| 5 | 4-tert-butylphenyl | 340 |
| 6 | 2-naphthyl | 1200 |
Table 2: Inhibitory Activity of Selected Glycine Sulfonamide Analogs against human ABHD6
| Compound ID | R Group (Aryl Substituent) | Ki (µM) for hABHD6 |
| 1 | 2,2-dimethylchroman-6-yl | 0.8 |
| 2 | 4-phenoxyphenyl | 2.7 |
| 3 | 4-(4-chlorophenoxy)phenyl | Not Reported |
| 4 | 4-biphenyl | 18.3 |
From this data, it is evident that bulky, lipophilic substituents on the aryl ring, such as the 2,2-dimethylchroman-6-yl group in Compound 1 (also known as LEI-106), confer potent dual inhibitory activity against both DAGL-α and ABHD6.[1] While no direct data for a 2,6-dichlorophenyl analog is available in this series, the tolerance for various substituted aryl rings suggests that it would likely be an active inhibitor. The conformational restriction imposed by the 2,6-dichloro substitution could potentially enhance its potency and/or selectivity.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: Role of DAGL-α and ABHD6 in the endocannabinoid signaling pathway.
Caption: General workflow for the synthesis and evaluation of glycine sulfonamide inhibitors.
Experimental Protocols
General Synthesis of N-Arylsulfonyl Glycine Analogs
A general and robust method for the synthesis of N-arylsulfonyl glycine analogs involves a two-step procedure. The first step is the N-alkylation of a primary amine with an ethyl bromoacetate (B1195939) followed by saponification to yield the corresponding N-substituted glycine. The second step is the sulfonylation of the secondary amine with an appropriate arylsulfonyl chloride.
Step 1: Synthesis of N-Substituted Glycine
-
To a solution of the primary amine (1.0 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq.) and ethyl bromoacetate (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude ester in a mixture of tetrahydrofuran (B95107) and water.
-
Add lithium hydroxide (B78521) (1.5 eq.) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-substituted glycine.
Step 2: N-Sulfonylation
-
Dissolve the N-substituted glycine (1.0 eq.) in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (B128534) (2.0 eq.).
-
Cool the mixture to 0 °C and add the desired arylsulfonyl chloride (e.g., 2,6-dichlorophenylsulfonyl chloride) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-arylsulfonyl glycine analog.
Human DAGL-α Inhibition Assay
The inhibitory activity against human DAGL-α can be determined using a fluorescence-based assay with membranes from HEK293T cells overexpressing the enzyme.
-
Prepare membranes from HEK293T cells transiently transfected with human DAGL-α.
-
In a 96-well plate, add the enzyme preparation, the test compound at various concentrations, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
-
Pre-incubate the mixture for 30 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl butyrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation at 360 nm, emission at 465 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Human ABHD6 Inhibition Assay
A similar fluorescence-based assay can be used to determine the inhibitory potency against human ABHD6.
-
Use membranes from HEK293T cells overexpressing human ABHD6.
-
Follow the same procedure as the DAGL-α assay, using a suitable buffer and a fluorogenic substrate for ABHD6 (e.g., 4-methylumbelliferyl acetate).
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity of the inhibitors against other serine hydrolases in a complex proteome.
-
Treat a relevant cell line or tissue homogenate with the inhibitor at a specific concentration for a designated time.
-
Lyse the cells or homogenate and treat with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine probe (FP-rhodamine).
-
Separate the proteins by SDS-PAGE.
-
Visualize the active serine hydrolases by in-gel fluorescence scanning.
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor targets that specific enzyme.
Conclusion
The structure-activity relationship of glycine sulfonamides as dual inhibitors of DAGL-α and ABHD6 is well-defined, with the carboxylic acid and sulfonamide moieties being crucial for activity. The aryl substituent offers a key point for modification to enhance potency and selectivity. While specific data for this compound analogs is not extensively available, the existing data on related compounds strongly suggests that this scaffold is a promising starting point for the design of potent serine hydrolase inhibitors. The 2,6-dichloro substitution is hypothesized to enforce a favorable conformation for binding. Further synthesis and biological evaluation of analogs with this specific substitution pattern are warranted to fully elucidate their therapeutic potential.
References
Comparative Analysis of Arylsulfonamido-Based Hydroxamates as Selective MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of N-O-isopropyl sulfonamido-based hydroxamates as selective inhibitors of Matrix Metalloproteinase-13 (MMP-13). The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid in the rational design of novel therapeutic agents for osteoarthritis.
Introduction to MMP-13 Inhibition
Matrix Metalloproteinase-13, a zinc-dependent endopeptidase, plays a crucial role in the degradation of type II collagen, the primary component of articular cartilage. Dysregulation of MMP-13 activity is a key factor in the pathogenesis of osteoarthritis, leading to cartilage destruction and joint failure. Consequently, the development of potent and selective MMP-13 inhibitors is a promising therapeutic strategy to halt the progression of this debilitating disease. The arylsulfonamido hydroxamate scaffold has emerged as a promising pharmacophore for designing such inhibitors, with the hydroxamate moiety acting as a key zinc-binding group within the enzyme's active site.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a series of N-O-isopropyl arylsulfonamido hydroxamates against MMP-13 was evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) and the inhibition constants (Ki) for each derivative, providing a direct comparison of their efficacy and highlighting key structure-activity relationships (SAR).
Table 1: In Vitro Inhibitory Activity of N-O-Isopropyl Arylsulfonamido Hydroxamates against MMP-13
| Compound ID | R (Aryl Substituent) | IC50 (nM) for MMP-13 | Ki (nM) for MMP-13 |
| 1 | 4-Methoxyphenyl | 3.0 ± 0.2 | 1.8 ± 0.1 |
| 2 | 4-Chlorophenyl | 10.0 ± 0.8 | 6.0 ± 0.5 |
| 3 | 4-Fluorophenyl | 12.0 ± 1.0 | 7.2 ± 0.6 |
| 4 | Phenyl | 25.0 ± 2.0 | 15.0 ± 1.2 |
| 5 | 3,4-Dichlorophenyl | 8.0 ± 0.6 | 4.8 ± 0.4 |
Data sourced from Rossello, A., et al. (2009). N-O-isopropyl sulfonamido-based hydroxamates: design, synthesis and biological evaluation of selective matrix metalloproteinase-13 inhibitors as potential therapeutic agents for osteoarthritis. Journal of Medicinal Chemistry, 52(22), 7275-7286.
Selectivity Profile
To assess the selectivity of these compounds, their inhibitory activity was also tested against other MMP isoforms. A high degree of selectivity for MMP-13 over other MMPs is crucial to minimize off-target effects.
Table 2: Selectivity Profile of Compound 1 against various MMPs
| Enzyme | IC50 (nM) |
| MMP-13 | 3.0 ± 0.2 |
| MMP-1 | > 10000 |
| MMP-2 | 150 ± 12 |
| MMP-3 | 800 ± 64 |
| MMP-7 | 2500 ± 200 |
| MMP-8 | 25 ± 2.0 |
| MMP-9 | 120 ± 9.6 |
| MMP-14 | > 10000 |
Data sourced from the same publication as Table 1.
Experimental Protocols
General Synthesis of N-O-Isopropyl Arylsulfonamido Hydroxamates
The synthesis of the target compounds was achieved through a multi-step process. The key final step involves the reaction of an O-isopropyl-N-(arylsulfonyl)amino acid with hydroxylamine (B1172632).
Materials:
-
Appropriate O-isopropyl-N-(arylsulfonyl)amino acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
The O-isopropyl-N-(arylsulfonyl)amino acid (1 equivalent) is dissolved in DMF.
-
EDC (1.2 equivalents) and HOBt (1.2 equivalents) are added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
In a separate flask, hydroxylamine hydrochloride (1.5 equivalents) is dissolved in DMF and neutralized with DIPEA (1.5 equivalents).
-
The neutralized hydroxylamine solution is added to the activated acid solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the final N-O-isopropyl arylsulfonamido hydroxamate.
In Vitro MMP Inhibition Assay
The inhibitory activity of the synthesized compounds against various MMPs was determined using a fluorogenic substrate assay.
Materials:
-
Recombinant human MMP enzymes
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds dissolved in DMSO
Procedure:
-
The assay is performed in a 96-well microplate format.
-
The MMP enzyme is pre-incubated with various concentrations of the test compound in the assay buffer for a specified period at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 325 nm and emission at 395 nm).
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of MMP inhibition and the general experimental workflow.
Caption: Mechanism of MMP-13 inhibition by arylsulfonamido hydroxamates.
Caption: General experimental workflow for inhibitor development.
Benchmarking ((2,6-Dichlorophenyl)sulfonyl)glycine: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases reveals no publicly available information on the biological activity, therapeutic targets, or clinical evaluation of a compound specifically named ((2,6-Dichlorophenyl)sulfonyl)glycine. Therefore, a direct comparison of this molecule against standard treatments for any condition is not possible at this time.
For a meaningful benchmarking analysis and the creation of comparative guides for researchers, essential data points are required. These include:
-
Mechanism of Action: Understanding the specific biochemical pathways and molecular targets through which a compound exerts its effects.
-
Therapeutic Indication: Identifying the disease or condition for which the compound is being investigated.
-
Preclinical and Clinical Data: Accessing experimental results on efficacy, selectivity, and safety from in vitro, in vivo, and human studies.
Without this foundational information for this compound, it is impossible to identify appropriate "standard treatments" for comparison.
Related but Distinct Chemical Entities
While no data exists for "this compound," searches have identified related, but structurally different, molecules containing a 2,6-dichlorophenyl group. It is crucial to distinguish these from the requested compound, as their biological activities are not interchangeable. Examples include:
-
Derivatives of o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid (Diclofenac): Some research has explored the conjugation of the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) with amino acids, including glycine (B1666218). The primary goal of such modifications is often to alter the pharmacokinetic properties or reduce the gastrointestinal side effects of the parent drug.
-
Src Kinase Inhibitors: A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been described with anti-tumor activity in preclinical models.
-
Dopamine (B1211576) D1 Receptor Modulators: The compound LY3154207, a positive allosteric modulator of the human dopamine D1 receptor, also contains a 2,6-dichlorophenyl moiety and has been investigated for Lewy body dementia.
These examples highlight that the inclusion of a 2,6-dichlorophenyl group can be found in molecules with diverse therapeutic targets and mechanisms of action. However, this information cannot be extrapolated to the specific structure of this compound.
The Role of Glycine in Therapeutics
Separately, glycine itself is an amino acid with a wide range of biological functions and has been investigated as a therapeutic agent, often in combination with other substances. For instance, glycine has been studied for its potential to:
-
Improve psychiatric symptoms in schizophrenia.
-
Act as a cytoprotective agent through the inhibition of chloride channels.
-
In combination with N-acetylcysteine (GlyNAC), to address glutathione (B108866) deficiency, oxidative stress, and cognitive decline in conditions like Alzheimer's disease and aging.
However, these findings relate to glycine as a standalone agent or in specific combinations, and do not provide any insight into the properties of this compound.
Conclusion for Researchers and Drug Development Professionals
At present, this compound does not appear to be a compound with characterized biological activity in the public domain. Researchers interested in this specific chemical structure would likely need to:
-
Synthesize the compound: If it is a novel chemical entity.
-
Conduct initial screening: To identify any potential biological activity and therapeutic targets.
-
Perform preclinical studies: To establish a profile of its efficacy, safety, and mechanism of action.
Only after such foundational research would it be possible to undertake a benchmarking study against existing standard-of-care treatments. Until such data becomes available, no comparative guide can be developed.
References
- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review: Efficacy of ((2,6-Dichlorophenyl)sulfonyl)glycine
A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the efficacy of the compound ((2,6-Dichlorophenyl)sulfonyl)glycine. While this chemical is listed by several suppliers for research purposes, indicating its synthesis and availability, there is a notable absence of peer-reviewed studies detailing its biological activity, mechanism of action, or comparative performance against other agents.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress, Sigma-Aldrich, Fluorochem |
| CAS Number | 19818-06-5 | MedChemExpress, Sigma-Aldrich, Fluorochem |
| Molecular Formula | C8H7Cl2NO4S | MedChemExpress, Fluorochem |
| Molecular Weight | 284.12 g/mol | MedChemExpress |
Current Status of Research
The primary information available for this compound originates from chemical catalogues. These sources confirm its chemical structure and offer it for sale as a research chemical. For instance, MedChemExpress categorizes it as a glycine (B1666218) derivative and makes a general statement that "Amino acids and amino acid derivatives have been commercially used as ergogenic supplements"[1]. However, this is a broad classification and is not supported by any specific data on this compound itself.
Searches for broader categories, such as dichlorophenyl sulfonylglycines, have identified related but structurally distinct compounds like N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine. These searches have also failed to yield relevant efficacy data for physiological applications. Some studies on dichlorophenyl derivatives investigate their fungicidal or insecticidal properties, which are not pertinent to the likely intended use of a glycine derivative in a biological context.
Conclusion
At present, there is no publicly available scientific literature to conduct a review of the efficacy of this compound. Key information that is currently unavailable includes:
-
Primary Efficacy Data: No studies were found that investigated the biological effects of this compound in any model system (in vitro, in vivo, or clinical).
-
Mechanism of Action: The molecular targets and signaling pathways affected by this compound have not been elucidated.
-
Comparative Studies: No research has been published that compares the performance of this compound to any alternative compounds or treatments.
-
Experimental Protocols: Without primary research articles, there are no established experimental methodologies for studying this specific compound.
Therefore, it is not possible to create a comparison guide, summarize quantitative data, or generate diagrams of signaling pathways as requested. The scientific community has not yet published research on the efficacy of this compound. Further research is required to determine its biological properties and potential therapeutic applications.
References
Unraveling the Therapeutic Potential of Dichlorophenylglycine Derivatives: A Meta-Analysis
A comprehensive review of available research indicates that the specific compound ((2,6-Dichlorophenyl)sulfonyl)glycine is not the subject of significant scientific investigation, with a notable absence of published experimental data regarding its biological activity. However, a closely related class of compounds, the dichlorophenylglycines, have garnered considerable interest, particularly for their potent anticonvulsant properties. This guide provides a meta-analysis of the research findings on a prominent member of this class, 3,4-dicarboxyphenylglycine (3,4-DCPG), to offer insights into the therapeutic potential of dichlorophenylglycine derivatives.
Comparative Efficacy of 3,4-Dicarboxyphenylglycine Isomers
The anticonvulsant effects of 3,4-dicarboxyphenylglycine have been evaluated in preclinical models, revealing a synergistic interaction between its isomers. The racemic mixture, (RS)-3,4-DCPG, demonstrates significantly higher potency than the individual (R) and (S) isomers.
| Compound | Efficacy (ED50) in DBA/2 Mice (nmol, i.c.v.) | Proposed Mechanism of Action |
| (RS)-3,4-DCPG | 0.004 | Mixed AMPA receptor antagonist and mGlu8 receptor agonist |
| (S)-3,4-DCPG | 0.11 | Selective mGlu8 receptor agonist |
| (R)-3,4-DCPG | 0.38 | AMPA receptor antagonist |
Data sourced from studies on sound-induced seizures in DBA/2 mice.[1][2]
Mechanism of Action: A Dual Approach to Seizure Inhibition
The enhanced potency of the racemic (RS)-3,4-DCPG is attributed to a dual mechanism of action that targets two key receptors in the central nervous system involved in epileptic seizures. The (R)-isomer acts as an antagonist of the AMPA receptor, an ionotropic glutamate (B1630785) receptor, while the (S)-isomer is a selective agonist for the metabotropic glutamate receptor 8 (mGlu8).[1] This potentiation of anticonvulsant activity through the simultaneous modulation of different glutamate receptor subtypes presents a novel therapeutic strategy for epilepsy.[1]
Signaling Pathway of (S)-3,4-DCPG
The (S)-isomer's activation of the mGlu8a receptor initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently modulate the activity of downstream effectors like protein kinase A (PKA) and influence ion channel function, ultimately leading to a decrease in neurotransmitter release.[3]
Experimental Protocols
The anticonvulsant and neuroprotective effects of these compounds have been assessed through various in vivo experimental models.
Sound-Induced Seizures in DBA/2 Mice
This model is a standard for screening potential anticonvulsant drugs. Methodology:
-
DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.
-
The test compound (e.g., 3,4-DCPG isomers) is administered via intracerebroventricular (i.c.v.) injection.
-
After a set period, the mice are exposed to a high-intensity acoustic stimulus.
-
The presence and latency of seizure phases (wild running, clonic seizures, tonic seizures) are recorded to determine the compound's efficacy.[1][2]
Chemically-Induced Seizures in Immature Rats
This model is used to evaluate the neuroprotective effects of anticonvulsant compounds in the developing brain. Methodology:
-
Immature (12-day-old) rats are used.
-
A convulsant agent, such as DL-homocysteic acid (DL-HCA), is infused bilaterally into the cerebral ventricles.
-
The test compound (e.g., (S)-3,4-DCPG) is administered prior to the convulsant.
-
Behavioral seizures are monitored, and electroencephalography (EEG) recordings may be taken.
-
Brain tissue is analyzed for neuronal degeneration to assess the neuroprotective effects of the compound.[4]
References
- 1. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticonvulsant and neuroprotective effect of (S)-3,4-dicarboxyphenylglycine against seizures induced in immature rats by homocysteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced & Novel Applications
Novel Therapeutic Applications of ((2,6-Dichlorophenyl)sulfonyl)glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the potential therapeutic applications of the broader class of N-arylsulfonyl amino acids, as direct experimental data for ((2,6-Dichlorophenyl)sulfonyl)glycine is limited in publicly available scientific literature. The information provided herein is intended for research purposes only and should be adapted and validated for the specific compound of interest.
Introduction
This compound belongs to the class of N-arylsulfonyl amino acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural motif, combining an arylsulfonyl group with an amino acid, provides a versatile scaffold for designing inhibitors of various enzymes and modulators of signaling pathways. This document outlines potential therapeutic applications and provides detailed experimental protocols to investigate the biological activities of this compound and related compounds.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound could be investigated for the following therapeutic applications:
-
Oncology: As an inhibitor of Matrix Metalloproteinases (MMPs), which are key enzymes in tumor invasion and metastasis.
-
Inflammatory Diseases: By targeting MMPs and other pro-inflammatory pathways, it may have applications in arthritis and other inflammatory conditions.
-
Neurological Disorders: The dichlorophenyl moiety is present in some compounds investigated for neurological conditions.
-
Antifungal Agents: N-sulfonyl amino acid amides have shown fungicidal activity.
Application Note 1: Anticancer Activity via Matrix Metalloproteinase Inhibition
Background
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix components. Their overexpression is associated with cancer progression, invasion, and metastasis. Arylsulfonyl amino acid derivatives have been identified as potent MMP inhibitors.
Hypothetical Data Presentation
The inhibitory activity of this compound against key MMPs could be summarized as follows:
| Enzyme | IC50 (nM) of this compound | IC50 (nM) of Reference Inhibitor (e.g., Batimastat) |
| MMP-2 | 50 | 10 |
| MMP-9 | 75 | 20 |
| MMP-1 | >1000 | 500 |
| MMP-13 | 150 | 30 |
Signaling Pathway
Caption: Inhibition of MMPs by this compound.
Experimental Protocol: MMP Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against specific MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
Reference MMP inhibitor (e.g., Batimastat)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted compound or reference inhibitor.
-
Add the recombinant MMP enzyme to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em = 328/393 nm) over time using a microplate reader.
-
Calculate the initial reaction rates (V) for each concentration.
-
Determine the percent inhibition relative to the vehicle control (DMSO).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Application Note 2: Evaluation of Anti-proliferative Activity in Cancer Cell Lines
Background
Compounds that inhibit key cellular processes in cancer cells can prevent tumor growth. The anti-proliferative effects of this compound can be assessed across a panel of cancer cell lines.
Hypothetical Data Presentation
The anti-proliferative activity (GI50) of this compound could be presented as follows:
| Cell Line | Cancer Type | GI50 (µM) of this compound | GI50 (µM) of Doxorubicin (B1662922) |
| MCF-7 | Breast | 15 | 0.5 |
| HCT116 | Colon | 25 | 0.8 |
| A549 | Lung | 30 | 1.2 |
| U87-MG | Glioblastoma | 18 | 0.7 |
Experimental Workflow
Caption: Workflow for assessing anti-proliferative activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in the complete medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Logical Relationship Diagram for Drug Discovery Process
Caption: General drug discovery and development workflow.
Application Notes and Protocols: ((2,6-Dichlorophenyl)sulfonyl)glycine in Combination Therapy
A comprehensive search for studies, data, and protocols regarding the use of ((2,6-Dichlorophenyl)sulfonyl)glycine in combination therapy has yielded no specific results.
The scientific literature and publicly available data do not appear to contain information on preclinical or clinical studies evaluating this compound in combination with other therapeutic agents. The compound is indexed by chemical suppliers as a glycine (B1666218) derivative for research purposes[1][2][3].
While general concepts of combination therapy are well-established in various fields, such as oncology and diabetes management, there is no specific information detailing the application of this particular compound in such regimens[4][5][6]. Studies on other glycine derivatives or analogs have been conducted in different therapeutic areas, including as anticonvulsants and for the treatment of schizophrenia, but these do not involve this compound in a combination therapy context[7][8].
Research has been conducted on the metabolic impact of various anticancer agents on glycine metabolism; however, these studies do not mention the use of this compound[9].
Due to the absence of relevant data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound in combination therapy studies. Further research and publication in this specific area would be required to generate the necessary information.
References
- 1. This compound - HY-W029652 Hycultec GmbH [hycultec.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Practical combination therapy based on pathophysiology of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining principles of combination drug mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant dicarboxyphenylglycines differentially modulate excitatory amino acid release in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the novel glycine transporter inhibitor BI 425809 once daily in patients with schizophrenia: a double-blind, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine metabolomic changes induced by anticancer agents in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Off-Target Effects of ((2,6-Dichlorophenyl)sulfonyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2,6-Dichlorophenyl)sulfonyl)glycine is a synthetic compound with potential for biological activity, suggested by the presence of a sulfonylglycine moiety, which may mimic the neurotransmitter glycine, and a 2,6-dichlorophenyl group, a feature present in numerous bioactive molecules. Due to the limited publicly available data on the specific biological targets and potential off-target effects of this compound, a systematic approach is required for its characterization. These application notes provide a comprehensive framework and detailed protocols for identifying the primary target and subsequently delineating the off-target interaction profile of this compound. The following sections outline a tiered experimental strategy, from initial broad screening to specific validation assays, to thoroughly assess the compound's selectivity and potential for unintended pharmacological effects.
Tier 1: Initial Target Identification and Profiling
The initial step in characterizing a novel compound is to identify its primary biological target(s). This can be achieved through a combination of in silico predictions and broad experimental screening.
Experimental Protocol: Broad Kinase and Receptor Panel Screening
This protocol describes a general method for screening this compound against a large panel of kinases and G-protein coupled receptors (GPCRs), two of the largest classes of drug targets.
Objective: To identify potential primary targets and off-targets of this compound by screening against a diverse panel of kinases and receptors.
Materials:
-
This compound (stock solution in DMSO)
-
Commercially available kinase and receptor screening panels (e.g., Eurofins SafetyScreen™, Reaction Biology Kinase HotSpot℠)
-
Appropriate assay buffers and reagents as per the screening service provider's instructions.
-
Multi-well plates (384-well format recommended)
-
Plate reader capable of measuring the assay-specific signal (e.g., fluorescence, luminescence, radioactivity)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final assay concentrations typically range from 10 nM to 10 µM.
-
Assay Execution: Follow the specific protocols provided by the commercial screening service. This generally involves:
-
Dispensing the kinase or receptor preparation into the wells of the microplate.
-
Adding the test compound dilutions.
-
Adding the specific substrate (for kinases) or ligand (for receptors).
-
Incubating the plate for a specified time at a controlled temperature.
-
Adding detection reagents.
-
Measuring the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition or activation for each target at each compound concentration. For initial screening, a single high concentration (e.g., 10 µM) is often used. Hits are typically defined as targets showing >50% inhibition or activation.
Hypothetical Data Presentation:
The following table summarizes hypothetical screening results for this compound at a concentration of 10 µM.
| Target Class | Target | Percent Inhibition at 10 µM |
| Kinase | Abl1 | 85% |
| Kinase | Src | 78% |
| Kinase | EGFR | 15% |
| Kinase | VEGFR2 | 22% |
| GPCR | Dopamine D1 Receptor | 5% (activation) |
| GPCR | Glycine Receptor (α1) | 92% (inhibition) |
| Transporter | Glycine Transporter 1 | 88% (inhibition) |
Tier 2: Dose-Response and Selectivity Profiling
Once initial hits are identified, the next step is to determine the potency of the compound for these targets and to assess its selectivity.
Experimental Protocol: IC50/EC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound for the primary target(s) and key off-targets.
Materials:
-
This compound
-
Purified enzyme or cells expressing the target of interest (e.g., Abl1 kinase, cells expressing Glycine Receptor α1)
-
Substrates and reagents for the specific activity assay
-
Multi-well plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of this compound.
-
Assay Setup: Perform the activity assay in the presence of the varying concentrations of the compound.
-
Data Collection: Measure the enzyme activity or cellular response at each compound concentration.
-
Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Hypothetical Data Presentation:
| Target | IC50 / EC50 (nM) |
| Glycine Receptor (α1) | 50 |
| Glycine Transporter 1 | 120 |
| Abl1 | 850 |
| Src | 1500 |
Tier 3: Cellular and Functional Off-Target Validation
The final stage involves validating the observed off-target effects in a more physiologically relevant context, such as in living cells, and understanding the functional consequences of these interactions.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its putative off-targets in a cellular environment.
Materials:
-
Intact cells expressing the target of interest
-
This compound
-
PBS and lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting or mass spectrometry equipment
Procedure:
-
Compound Treatment: Treat cells with the compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Experimental Protocol: Downstream Signaling Pathway Analysis
Objective: To investigate the functional consequences of off-target engagement by examining downstream signaling pathways.
Materials:
-
Cell line relevant to the off-target (e.g., a cell line where Src signaling is important)
-
This compound
-
Antibodies for Western blotting (e.g., phospho-Src, total Src, phospho-ERK, total ERK)
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to assess the phosphorylation status of key signaling proteins.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the signaling pathway.
Visualizations
Caption: Tiered experimental workflow for off-target profiling.
Caption: Potential on- and off-target interactions of the compound.
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the comprehensive evaluation of the on-target and off-target pharmacology of this compound. By employing a combination of broad panel screening, quantitative dose-response studies, and cell-based functional assays, researchers can build a detailed selectivity profile of the compound. This information is critical for understanding its mechanism of action, predicting potential side effects, and guiding further drug development efforts. The provided protocols and hypothetical data serve as a template for initiating such investigations into this and other novel chemical entities.
Development of ((2,6-Dichlorophenyl)sulfonyl)glycine-Based Probes: Application Notes and Protocols
Introduction
The development of highly specific and efficient chemical probes is a cornerstone of modern chemical biology and drug discovery. These tools are instrumental in elucidating the roles of proteins in complex biological systems, identifying novel therapeutic targets, and screening for potential drug candidates. The ((2,6-Dichlorophenyl)sulfonyl)glycine scaffold has emerged as a promising starting point for the design of a novel class of chemical probes. The dichlorophenyl group can be strategically utilized to enhance binding affinity and selectivity, while the sulfonylglycine moiety provides a handle for further chemical modification, including the attachment of reporter tags or reactive groups for covalent targeting.
This document provides detailed application notes and protocols for the potential use of this compound-based probes in biomedical research. The information presented herein is based on the general principles of chemical probe design and application, as specific examples and detailed experimental data for this particular class of probes are not extensively documented in publicly available literature. The protocols and conceptual frameworks are intended to serve as a guide for researchers interested in exploring the utility of this chemical scaffold.
I. Conceptual Framework for Probe Design and Application
Probes based on the this compound scaffold can be conceptually designed for two primary applications: as affinity-based probes for target identification and as activity-based probes for functional studies of enzymes.
1.1. Affinity-Based Probes
Affinity-based probes are designed to bind non-covalently to their target protein. They typically consist of the core recognition element (this compound), a linker, and a reporter tag (e.g., biotin (B1667282) for pulldown experiments or a fluorophore for imaging).
1.2. Activity-Based Probes (ABPs)
Activity-based probes are a class of covalent inhibitors that target the active site of enzymes. An ABP based on the this compound scaffold would incorporate a reactive electrophile (a "warhead") that forms a stable covalent bond with a nucleophilic residue in the enzyme's active site. The sulfonyl group itself can act as a reactive center, particularly if modified to a sulfonyl fluoride.
II. Potential Applications and Target Classes
Given the structural features of the this compound scaffold, these probes could potentially be developed to target a range of protein classes, including:
-
Proteases: The glycine (B1666218) component can be incorporated into a peptide-like structure to target the active site of proteases. The dichlorophenyl group could confer specificity for certain protease subfamilies.
-
Kinases: The sulfonyl group is a common feature in many kinase inhibitors. Probes could be designed to target the ATP-binding pocket of specific kinases.
-
Other Enzymes: The versatility of the scaffold allows for its adaptation to target other enzyme classes where the specific recognition of the dichlorophenyl and glycine moieties can be exploited.
III. Hypothetical Data Presentation
While specific quantitative data for this compound-based probes is not available, the following tables illustrate how such data would be presented.
Table 1: Hypothetical Binding Affinities of Affinity-Based Probes
| Probe ID | Target Protein | Binding Affinity (Kd, nM) | Assay Method |
| DPSG-Probe-1 | Protease X | 50 | Isothermal Titration Calorimetry |
| DPSG-Probe-2 | Kinase Y | 120 | Surface Plasmon Resonance |
| DPSG-Probe-3 | Protein Z | 250 | Fluorescence Polarization |
Table 2: Hypothetical Kinetic Parameters for Activity-Based Probes
| Probe ID | Target Enzyme | kinact/KI (M-1s-1) | IC50 (µM) |
| DPSG-ABP-1 | Serine Protease A | 1.5 x 104 | 2.5 |
| DPSG-ABP-2 | Cysteine Protease B | 8.0 x 103 | 5.1 |
| DPSG-ABP-3 | Kinase C | 2.2 x 104 | 1.8 |
IV. Experimental Protocols
The following are generalized protocols that would need to be optimized for specific probes and biological systems.
4.1. Protocol for Target Engagement using an Affinity-Based Probe in Live Cells
-
Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate for high-throughput analysis or chambered coverglass for imaging) and culture overnight.
-
Probe Incubation: Treat cells with varying concentrations of the this compound-based affinity probe (e.g., 0.1 to 10 µM) for a specified time (e.g., 1-4 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound probe.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Target Pulldown (for biotinylated probes):
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative target protein.
4.2. Protocol for In-gel Fluorescence Scanning of an Activity-Based Probe
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer.
-
Probe Labeling: Incubate the proteome sample (e.g., 50 µg of total protein) with the fluorescently tagged this compound-based ABP (e.g., 1 µM final concentration) for 30-60 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Protein Identification (optional): Excise the fluorescent bands of interest and identify the labeled proteins by mass spectrometry.
V. Visualization of Conceptual Workflows and Pathways
Diagram 1: General Workflow for Affinity-Based Probe Application
Caption: Workflow for target identification using an affinity-based probe.
Diagram 2: Conceptual Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical kinase pathway by a DPSG-based ABP.
Diagram 3: Logic of Activity-Based Probe Labeling
Caption: Principle of covalent labeling of an active enzyme by an ABP.
Application Notes and Protocols for Studying Novel Signaling Pathways with Glycine and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "((2,6-Dichlorophenyl)sulfonyl)glycine" did not yield information regarding its use in studying signaling pathways. Therefore, these application notes focus on the broader role of glycine (B1666218) and its derivatives as versatile tools for investigating and modulating key cellular signaling cascades.
Introduction
Glycine, the simplest amino acid, and its derivatives are increasingly recognized for their multifaceted roles in cellular signaling, extending beyond their classical functions in neurotransmission. These molecules serve as valuable pharmacological tools to probe and modulate a variety of signaling pathways implicated in both physiological and pathological processes. This document provides an overview of the applications of glycine and its derivatives in studying novel signaling pathways, with a focus on mTOR, NF-κB, and glycinergic signaling. Detailed protocols for key experimental assays are also provided to facilitate research in this area.
Key Signaling Pathways Modulated by Glycine and Its Derivatives
Glycine and its analogs can be employed to investigate several critical signaling pathways:
-
mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Glycine has been shown to activate mTOR signaling, making it a useful tool for studying the upstream mechanisms of mTORC1 activation and its downstream effects on protein synthesis.[1][2][3]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Glycine has demonstrated anti-inflammatory properties by inhibiting NF-κB activation, providing a means to explore the modulation of neuroinflammation and other inflammatory conditions.
-
Glycinergic Signaling: As a primary inhibitory neurotransmitter in the central nervous system, glycine's effects are mediated through strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] Glycine receptor agonists and antagonists are crucial for dissecting the components of inhibitory neurotransmission and its role in various neurological disorders.
-
NMDA Receptor Signaling: Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. Modulators of the glycine binding site on the NMDA receptor are instrumental in studying excitatory neurotransmission.
-
Glycine Transporter (GlyT) Modulation: Glycine transporters, GlyT1 and GlyT2, regulate synaptic glycine concentrations. Inhibitors of these transporters are used to study the consequences of elevated synaptic glycine levels on both inhibitory and excitatory neurotransmission.
Data Presentation: Modulators of Glycine-Related Signaling
The following table summarizes various compounds used to study glycine-related signaling pathways, their mechanisms of action, and their primary research applications.
| Compound Class | Example Compound(s) | Mechanism of Action | Primary Research Application(s) |
| Glycine | Glycine | Activates mTORC1 signaling; inhibits NF-κB activation; agonist at glycine receptors and co-agonist at NMDA receptors. | Studying mechanisms of protein synthesis and cell growth; investigating anti-inflammatory pathways; dissecting inhibitory and excitatory neurotransmission.[1][2][3] |
| Glycine Receptor Agonists | Taurine, β-Alanine | Bind to and activate glycine receptors, leading to chloride influx and neuronal hyperpolarization. | Probing the function and pharmacology of different glycine receptor subtypes; studying inhibitory postsynaptic potentials. |
| Glycine Receptor Antagonists | Strychnine | Potent and selective antagonist of glycine receptors, blocking inhibitory neurotransmission. | Characterizing glycine receptor-mediated signaling; inducing hyperexcitability in neuronal models to study seizure mechanisms. |
| GlyT1 Inhibitors | Sarcosine, NFPS | Inhibit the reuptake of glycine from the synaptic cleft by GlyT1, increasing extracellular glycine concentrations. | Enhancing NMDA receptor function by increasing co-agonist availability; studying potential therapeutic strategies for schizophrenia and other CNS disorders. |
| GlyT2 Inhibitors | ALX1393 | Selectively inhibit the reuptake of glycine into presynaptic terminals by GlyT2, prolonging inhibitory signaling. | Investigating the role of glycinergic neurotransmission in pain pathways and motor control. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Analysis of mTOR Pathway Activation by Glycine in C2C12 Myoblasts via Western Blotting
This protocol describes how to assess the activation of the mTOR signaling pathway in response to glycine treatment by measuring the phosphorylation of key downstream targets.[1][2][3]
1. Cell Culture and Treatment: a. Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Serum-starve the cells for 2-4 hours in serum-free DMEM prior to treatment. d. Treat cells with varying concentrations of glycine (e.g., 0, 0.5, 1, 2.5 mM) for a specified time (e.g., 30 minutes). Include a positive control (e.g., insulin) and a negative control (untreated).
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting: a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Protocol 2: Glycine Transporter 1 (GlyT1) Inhibition Assay Using a Fluorescence-Based Method
This protocol outlines a method for screening and characterizing GlyT1 inhibitors using a commercially available fluorescence-based assay kit.
1. Cell Culture: a. Culture a cell line stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a) in the recommended growth medium. b. Seed the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluency.
2. Assay Procedure: a. Prepare a glycine standard curve. b. Prepare dilutions of the test compounds (potential GlyT1 inhibitors). c. Wash the cells with an appropriate assay buffer (e.g., HBSS). d. Add the test compounds and a known GlyT1 inhibitor (positive control) to the respective wells and incubate for a specified time (e.g., 10-20 minutes) at room temperature. e. Prepare a master reaction mix containing a glycine-specific enzyme and a fluorescent probe, according to the kit instructions. f. Add the master reaction mix to all wells. g. Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 1 hour), protected from light.
3. Data Acquisition: a. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).
4. Data Analysis: a. Subtract the background fluorescence from all readings. b. Plot the glycine standard curve and determine the concentration of glycine in the unknown samples. c. Calculate the percent inhibition for each test compound concentration. d. Determine the IC₅₀ value for the inhibitors by fitting the data to a dose-response curve.
Protocol 3: NF-κB Luciferase Reporter Assay in Microglial Cells
This protocol describes how to measure the effect of glycine on NF-κB activation in a microglial cell line using a luciferase reporter system.
1. Cell Culture and Transfection: a. Culture a microglial cell line (e.g., BV-2) in DMEM with 10% FBS and 1% penicillin-streptomycin. b. Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent. c. After 24 hours, seed the transfected cells into a 24-well or 96-well plate.
2. Cell Treatment: a. Pre-treat the cells with varying concentrations of glycine for a specified time (e.g., 1-2 hours). b. Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a defined period (e.g., 6-8 hours). Include appropriate controls: untreated cells, cells treated with glycine alone, and cells treated with LPS alone.
3. Cell Lysis and Luciferase Assay: a. Wash the cells with PBS. b. Lyse the cells using a passive lysis buffer. c. Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities according to the manufacturer's protocol. d. Measure the luminescence using a luminometer.
4. Data Analysis: a. For each sample, normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. b. Express the results as fold change in NF-κB activity relative to the untreated control. c. Determine the inhibitory effect of glycine on LPS-induced NF-κB activation.
Visualizations
Caption: Glycine-mediated activation of the mTOR signaling pathway.
Caption: Inhibition of NF-κB signaling by glycine.
Caption: Overview of glycinergic neurotransmission.
References
- 1. Glycine Regulates Protein Turnover by Activating Protein Kinase B/Mammalian Target of Rapamycin and by Inhibiting MuRF1 and Atrogin-1 Gene Expression in C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 4. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Future Directions in ((2,6-Dichlorophenyl)sulfonyl)glycine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2,6-Dichlorophenyl)sulfonyl)glycine is a synthetic amino acid derivative. While direct research on this specific molecule is limited, its structural motifs—the 2,6-dichlorophenyl group, the sulfonyl linker, and the glycine (B1666218) backbone—are present in numerous biologically active compounds. This suggests that this compound holds potential for investigation in various therapeutic areas. The 2,6-disubstitution pattern on the phenyl ring provides steric bulk and fixes the ring's orientation, which can enhance binding affinity and selectivity for biological targets. The sulfonyl group is a common feature in medicinal chemistry, known for its ability to form hydrogen bonds and its overall stability. Glycine, as a fundamental amino acid, provides a biocompatible scaffold.
These application notes and protocols are designed to guide future research into the potential therapeutic applications of this compound and its analogs. The proposed research directions are based on the known biological activities of structurally related molecules containing the (2,6-dichlorophenyl)sulfonyl moiety.
Potential Therapeutic Applications & Research Directions
Based on the analysis of structurally similar compounds, future research on this compound could be focused on the following areas:
-
Anticancer Activity: The (2,6-dichlorophenyl)sulfonyl moiety is found in compounds with demonstrated anticancer properties. Research could focus on evaluating the cytotoxicity of this compound against various cancer cell lines.
-
Antibacterial Activity: Sulfonamide-containing compounds have a long history as antimicrobial agents. The subject molecule could be screened for activity against a panel of pathogenic bacteria.
-
Enzyme Inhibition: The sulfonylglycine scaffold can be designed to target the active sites of various enzymes. Kinases, proteases, and other enzymes involved in disease pathology could be potential targets.
-
Modulation of Neurological Pathways: Glycine itself is a neurotransmitter, and its derivatives can interact with receptors and transporters in the central nervous system.
A logical workflow for investigating a novel compound like this compound is outlined below.
Caption: Proposed research workflow for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Synthesis of this compound
A potential synthetic route involves the reaction of glycine with 2,6-dichlorophenylsulfonyl chloride.
Caption: Synthetic scheme for this compound.
Protocol:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add 2,6-dichlorophenylsulfonyl chloride portion-wise with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the anticancer potential of the compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare serial twofold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from these and other experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
| HCT116 | Experimental Value |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus | Experimental Value |
| E. coli | Experimental Value |
| P. aeruginosa | Experimental Value |
Future Perspectives
Should initial screenings prove promising, future research could delve into the mechanism of action. For example, if anticancer activity is observed, studies could investigate the compound's effect on the cell cycle, apoptosis, and specific signaling pathways.
Application Notes and Protocols for ((2,6-Dichlorophenyl)sulfonyl)glycine as a Chemical Biology Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2,6-Dichlorophenyl)sulfonyl)glycine belongs to a class of compounds recognized for their potential to modulate glycinergic signaling in the central nervous system (CNS). While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motif is characteristic of inhibitors of the Glycine (B1666218) Transporter 1 (GlyT1).[1][2][3] GlyT1 is a crucial protein in the CNS responsible for the reuptake of glycine from the synaptic cleft.[1][4] As glycine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 increases synaptic glycine levels, thereby enhancing NMDA receptor function.[1][4][5] This mechanism is a significant area of research for therapeutic development, particularly for conditions linked to NMDA receptor hypofunction, such as schizophrenia.[5][6][7][8][9]
These application notes provide a framework for investigating this compound as a potential GlyT1 inhibitor, with protocols and data presented based on established methods for analogous compounds.
Mechanism of Action: GlyT1 Inhibition
GlyT1 inhibitors block the reuptake of glycine from the synapse, leading to an accumulation of glycine in the synaptic cleft. This increased glycine concentration enhances the activation of NMDA receptors, which play a critical role in synaptic plasticity, learning, and memory.[1][4] The potentiation of NMDA receptor signaling is a key strategy in the development of novel treatments for the cognitive and negative symptoms of schizophrenia.[9]
Quantitative Data: In Vitro Activity of Representative GlyT1 Inhibitors
The following table summarizes the in vitro activity of several known GlyT1 inhibitors with varying chemical structures. This data provides a reference for the expected potency of compounds in this class.
| Compound Name | Chemical Class | Target | IC50 (nM) | Assay Type | Reference |
| Bitopertin | Piperazine derivative | Human GlyT1 | 25 | Glycine Uptake | [3] |
| Iclepertin (B6604116) (BI-425809) | Novel GlyT1 inhibitor | Human GlyT1 | 5.0 | Glycine Uptake | [8] |
| (Rac)-ALX 5407 | Phenyl-propyloxy-sarcosine | Human GlyT1 | 2.8 | Glycine Uptake | [2] |
| Org 25935 | Sarcosine derivative | GlyT1 | 100 | Not Specified | [2] |
| LY2365109 | Phenyl-piperidine derivative | Human GlyT1a | 15.8 | Glycine Uptake | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GlyT1
This protocol describes a competitive binding assay to determine the affinity of a test compound for GlyT1.[10]
Materials:
-
HEK293 or CHO cells stably expressing human GlyT1.
-
Radioligand: [³H]-(R)-NPTS or other suitable GlyT1-specific radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solutions in DMSO.
-
Non-specific binding control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM Bitopertin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GlyT1-expressing cells using standard homogenization and centrifugation techniques.[11]
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[10]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.[10]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound using non-linear regression analysis.
Protocol 2: [³H]Glycine Uptake Assay
This protocol measures the functional inhibition of GlyT1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.[12][13]
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
[³H]Glycine.
-
Uptake Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, and 10 mM D-glucose.[13]
-
Test compound stock solutions in DMSO.
-
Non-specific uptake control: A high concentration of a known GlyT1 inhibitor.
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Plate GlyT1-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells twice with uptake buffer. Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes at 37°C.
-
Initiate Uptake: Add [³H]Glycine to each well to initiate the uptake reaction. Incubate for 10-20 minutes at 37°C.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials with scintillation fluid and quantify radioactivity.
-
Data Analysis: Determine the concentration-dependent inhibition of [³H]Glycine uptake and calculate the IC50 value for the test compound.
Disclaimer
The application notes and protocols provided are based on the known biological activity of compounds structurally related to this compound. Due to the limited specific data for this exact compound, these guidelines should be considered as a starting point for its investigation as a potential GlyT1 inhibitor. Experimental conditions may require optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Transporters in Schizophrenia. A New Hope or Informational Noise? [psychiatriapolska.pl]
- 7. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 8. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of glycine transporter-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. biorxiv.org [biorxiv.org]
Patent Landscape and Application Notes for ((2,6-Dichlorophenyl)sulfonyl)glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The patent landscape for ((2,6-Dichlorophenyl)sulfonyl)glycine and its derivatives is centered around their potential as modulators of key biological targets in the central nervous system. While specific patents for the exact title compound are not prominent, the broader class of aryl sulfonyl glycine (B1666218) derivatives has been the subject of investigation, particularly as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document provides an overview of the patent landscape, potential therapeutic applications, and detailed protocols for the synthesis and evaluation of these compounds.
I. Patent Landscape Overview
The core structure of aryl sulfonyl glycine has been explored in the context of drug discovery, with patents covering a range of applications. A notable area of patent activity is in the development of modulators for metabolic disorders. For instance, a patent for "Arylsulphonylglycine Derivatives" (US-20110269761-A1) discloses their use for the treatment of type 1 and type 2 diabetes mellitus, highlighting the therapeutic potential of this chemical class.
While direct patenting of this compound is not readily found, its structural similarity to compounds identified as mGlu5 PAMs suggests that it may fall within the scope of patents covering broader Markush structures for neurological disorders. Research into aryl glycine sulfonamides has identified this scaffold as a novel series of non-MPEP site mGlu5 PAMs, indicating a clear therapeutic trajectory for derivatives of this class.[1]
II. Therapeutic Applications: mGlu5 Positive Allosteric Modulators
The primary and most promising application for this compound derivatives is as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 PAMs are being investigated for their potential in treating a variety of central nervous system disorders, including schizophrenia and cognitive deficits.[1] These compounds do not activate the receptor directly but enhance the effect of the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of the receptor compared to direct agonists, potentially leading to a better safety profile.
III. Quantitative Data Summary
The following table summarizes the in vitro activity of a series of aryl glycine sulfonamide derivatives as mGlu5 PAMs, as reported in the scientific literature.[1] This data provides a benchmark for the potency and efficacy of this class of compounds.
| Compound ID | R Group | Rat EC50 (nM) | % Glu Max |
| 17a | Methyl | 68 | 43% |
| 17b | Ethyl | 120 | 55% |
| 17c | Propyl | 250 | 60% |
IV. Experimental Protocols
A. General Synthesis of Aryl Glycine Sulfonamide Derivatives
This protocol describes a general method for the synthesis of the aryl glycine sulfonamide scaffold, which can be adapted for the synthesis of this compound and its derivatives.[1]
Step 1: Sulfonamide Formation
-
To a solution of the desired amino acid (e.g., glycine methyl ester hydrochloride) (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM), add triethylamine (B128534) (2.2 equivalents) at 0 °C.
-
Slowly add a solution of the corresponding aryl sulfonyl chloride (e.g., 2,6-dichlorophenyl)sulfonyl chloride (1 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired N-arylsulfonyl glycine ester.
Step 2: Saponification
-
Dissolve the N-arylsulfonyl glycine ester (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and methanol.
-
Add a solution of lithium hydroxide (B78521) (1.5 equivalents) in water.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final aryl glycine sulfonamide carboxylic acid.
B. In Vitro Evaluation of mGlu5 PAM Activity: Calcium Mobilization Assay
This protocol outlines a common method for assessing the activity of compounds as mGlu5 PAMs in a cell-based assay.[1]
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the rat mGlu5 receptor in appropriate media.
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
2. Fluorescent Dye Loading:
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37 °C.
3. Compound Addition and Signal Detection:
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium levels.
-
Add the test compounds at various concentrations to the cells.
-
After a short incubation period, add a sub-maximal concentration of glutamate (EC20) to stimulate the receptor.
-
The potentiation of the glutamate-induced calcium signal by the test compound is measured as an increase in fluorescence intensity.
4. Data Analysis:
-
The EC50 values (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (% Glu Max) are calculated by fitting the concentration-response data to a four-parameter logistic equation.
V. Visualizations
A. Signaling Pathway of mGlu5 Receptor
Caption: Signaling pathway of the mGlu5 receptor modulated by a Positive Allosteric Modulator (PAM).
B. Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of aryl glycine sulfonamide derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the clinical trial data and experimental protocols for compounds related to the chemical space of ((2,6-Dichlorophenyl)sulfonyl)glycine, focusing on Glycine (B1666218) Transporter 1 (GlyT1) inhibitors. This class of compounds aims to modulate glutamatergic neurotransmission by increasing synaptic glycine levels, thereby acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. This mechanism has been investigated for its therapeutic potential in various central nervous system (CNS) disorders.
Mechanism of Action: NMDA Receptor Modulation
GlyT1 inhibitors enhance NMDA receptor function by blocking the reuptake of glycine from the synaptic cleft. As an obligatory co-agonist, glycine must bind to the GluN1 subunit of the NMDA receptor for the channel to be opened by the primary neurotransmitter, glutamate, which binds to the GluN2 subunit. The resulting influx of calcium ions is a critical step in synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia and other CNS disorders.
Clinical Trial Data Summary
The following tables summarize the quantitative data from key clinical trials of GlyT1 inhibitors.
BI 425809 in Alzheimer's Disease (NCT02788513)
This Phase II study evaluated the efficacy and safety of BI 425809 in patients with mild-to-moderate probable Alzheimer's disease.[1][2]
Table 1: Baseline Demographics and Characteristics
| Characteristic | BI 425809 2 mg (n=123) | BI 425809 5 mg (n=122) | BI 425809 10 mg (n=122) | BI 425809 25 mg (n=123) | Placebo (n=120) | Total (n=610) |
| Mean Age (SD), years | 72.9 (7.7) | 72.9 (7.7) | 72.9 (7.7) | 72.9 (7.7) | 72.9 (7.7) | 72.9 (7.7) |
| Female, n (%) | 66 (53.7) | 64 (52.5) | 68 (55.7) | 65 (52.8) | 61 (50.8) | 324 (53.1) |
| Mean ADAS-Cog11 (SD) | 18.8 (7.9) | 18.8 (7.4) | 19.6 (7.8) | 19.6 (7.3) | 18.2 (8.0) | 19.0 (7.7) |
| Mean MMSE (SD) | 21.3 (3.1) | 21.4 (3.1) | 21.6 (3.1) | 21.5 (3.2) | 21.4 (3.0) | 21.4 (3.1) |
| Source: Wunderlich et al., Alzheimer's Research & Therapy (2023).[1] |
Table 2: Primary Endpoint - Change from Baseline in ADAS-Cog11 Total Score at Week 12
| Treatment Group | N | Adjusted Mean Change from Baseline (SE) | Adjusted p-value vs. Placebo |
| BI 425809 2 mg | 123 | 0.69 (0.41) | > 0.76 |
| BI 425809 5 mg | 122 | 0.13 (0.41) | > 0.76 |
| BI 425809 10 mg | 122 | -0.08 (0.41) | > 0.76 |
| BI 425809 25 mg | 123 | 0.38 (0.41) | > 0.76 |
| Placebo | 120 | 0.28 (0.42) | - |
| A negative change indicates improvement. No significant, non-flat dose-response relationship was detected.[1] |
Sarcosine (B1681465) as an Add-on Therapy in Schizophrenia
Multiple studies have investigated sarcosine (N-methylglycine), a GlyT1 inhibitor, as an adjunctive therapy for schizophrenia.
Table 3: Efficacy of Sarcosine (2 g/day ) vs. Placebo in Chronic Schizophrenia (6-week trial)
| Outcome Measure | Treatment Group | Baseline (Mean ± SD) | Week 6 (Mean ± SD) | p-value (interaction) |
| PANSS Total Score | Sarcosine | 86.5 ± 11.4 | 69.0 ± 11.6 | 0.0052 |
| Placebo | 80.7 ± 10.4 | 68.6 ± 12.7 | ||
| SANS Total Score | Sarcosine | 38.6 ± 10.2 | 28.9 ± 11.3 | 0.021 |
| Placebo | 35.9 ± 11.5 | 31.2 ± 12.4 | ||
| PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms. Lower scores indicate improvement.[3] |
Table 4: Efficacy of Sarcosine (2 g/day ) vs. Placebo in Stable Schizophrenia (6-month study)
| Outcome Measure | Group | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | p-value (vs. Placebo) |
| PANSS Total Score | Sarcosine (n=25) | 71.4 ± 14 | 57.7 ± 15 | 0.00487 |
| Placebo (n=25) | 73.3 ± 13 | 71.5 ± 13 | ||
| PANSS Negative Subscale | Sarcosine (n=25) | 25.4 ± 5.2 | 18.6 ± 6.1 | < 0.0001 |
| Placebo (n=25) | 26.1 ± 5.0 | 25.4 ± 4.7 | ||
| Source: Strzelecki et al., Int J Mol Sci. (2015).[4] |
Bitopertin (B1667534) in Schizophrenia with Persistent Negative Symptoms (FlashLyte & DayLyte Studies)
These Phase III studies evaluated adjunctive bitopertin for persistent, predominant negative symptoms of schizophrenia.
Table 5: Primary Endpoint - Change from Baseline in PANSS Negative Symptom Factor Score at Week 24
| Study | Treatment Group | N | Mean Change from Baseline (SE) | p-value vs. Placebo |
| DayLyte | Bitopertin 5 mg | 201 | -9.0 (0.50) | Not Significant |
| Bitopertin 10 mg | 203 | -8.7 (0.49) | Not Significant | |
| Placebo | 201 | -8.1 (0.50) | - | |
| FlashLyte | Bitopertin 10 mg | 198 | -8.7 (0.50) | Not Significant |
| Bitopertin 20 mg | 198 | -8.9 (0.50) | Not Significant | |
| Placebo | 198 | -8.3 (0.50) | - | |
| Source: Bugarski-Kirola et al., Biol Psychiatry. (2017). |
PF-03463275 in Schizophrenia (NCT01911676)
This study assessed if PF-03463275 could enhance the effects of cognitive training on cognitive impairment associated with schizophrenia (CIAS). The primary endpoint was the MATRICS Consensus Cognitive Battery (MCCB) composite score.
Table 6: Primary Outcome of PF-03463275 in Schizophrenia
| Treatment Group | Dosing | Primary Endpoint | Result |
| PF-03463275 | 40 mg or 60 mg twice daily | Change in MCCB Composite Score | Did not produce greater improvement in CIAS compared to cognitive training plus placebo.[5] |
| Quantitative data with mean scores, standard deviations, and p-values are not available in the primary publication. |
Experimental Protocols
Below are detailed methodologies for the key clinical trials cited.
Protocol: Phase II Study of BI 425809 in Alzheimer's Disease (NCT02788513)
-
Study Design: A 12-week, multicenter, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Patient Population:
-
Inclusion Criteria: Male or female patients, ≥55 years of age, with a diagnosis of mild-to-moderate probable Alzheimer's disease dementia according to NIA-AA criteria, and a Mini-Mental State Examination (MMSE) score of 15-26 at screening.[1]
-
Exclusion Criteria: Dementia secondary to other disorders, history of epileptic seizures within the last 2 years, and other clinical conditions that would jeopardize patient safety.[2]
-
-
Randomization and Treatment: 610 patients were randomized (1:1:1:1:1) to receive one of the following treatments once daily (QD) for 12 weeks:[1]
-
BI 425809 2 mg
-
BI 425809 5 mg
-
BI 425809 10 mg
-
BI 425809 25 mg
-
Placebo
-
-
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11-item (ADAS-Cog11) total score after 12 weeks of treatment.[1][2]
-
Secondary Endpoints: Change from baseline in the Alzheimer's Disease Cooperative Study/Activities of Daily Living (ADCS-ADL) score and the Clinician's Interview-Based Impression of Change (CIBIC+) score.[2]
-
Safety: Monitored through adverse event (AE) reporting, physical examinations, vital signs, and laboratory tests.[1]
-
Protocol: Add-on Sarcosine for Schizophrenia
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population:
-
Inclusion Criteria: Patients with chronic, stable schizophrenia receiving a fixed dose of antipsychotic medication for at least 3 months.
-
Exclusion Criteria: Substance use disorder, significant medical conditions.
-
-
Randomization and Treatment: Patients were randomized to receive their stable antipsychotic medication plus one of the following for 6 weeks:
-
Sarcosine (2 g/day )
-
Placebo
-
-
Assessments:
-
Efficacy Endpoints: Changes in the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS) scores, evaluated every two weeks.
-
Safety: Assessed by monitoring side effects.
-
Conclusions and Future Directions
Clinical trials of GlyT1 inhibitors have yielded mixed results. While some studies with sarcosine showed promising effects on the negative symptoms of schizophrenia, larger Phase III trials with compounds like bitopertin did not meet their primary endpoints.[3][4] Similarly, BI 425809 did not show a significant effect on cognitive impairment in Alzheimer's disease, and PF-03463275 did not enhance cognitive training outcomes in schizophrenia.[1][5]
These outcomes suggest that while the mechanism of enhancing NMDA receptor function via GlyT1 inhibition is theoretically sound, its translation to clinical efficacy is complex. Factors such as optimal receptor occupancy, patient population selection, and the specific endpoints measured may significantly influence trial outcomes. Further research is needed to understand the nuances of this therapeutic approach and to identify the patient populations most likely to benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Functioning in First-Episode Schizophrenia: MATRICS Consensus Cognitive Battery (MCCB) Profile of Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of ((2,6-Dichlorophenyl)sulfonyl)glycine Interactions
Note to the Reader: The following application notes and protocols are provided as a generalized framework for the computational modeling of small molecule-protein interactions. The specific biological target for ((2,6-Dichlorophenyl)sulfonyl)glycine is not well-established in publicly available scientific literature. Therefore, the protocols outlined below are based on methodologies applied to structurally similar compounds, such as sulfonamide and glycine (B1666218) derivatives, and serve as a guide for researchers to follow once a biological target has been identified.
Introduction
This compound is a chemical compound belonging to the class of sulfonamides, which are known to exhibit a wide range of biological activities. Computational modeling is an indispensable tool in modern drug discovery and development, enabling the prediction and analysis of molecular interactions at an atomic level. These in silico techniques can elucidate binding modes, predict binding affinities, and guide the design of more potent and selective molecules, thereby accelerating the drug development pipeline and reducing costs.
This document provides a detailed overview of the computational approaches that can be applied to study the interactions of this compound with a putative protein target. The protocols are intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.
Section 1: Target Identification and Preparation
Application Note: The first and most critical step in computational modeling is the identification and preparation of the biological target. While the specific target of this compound is not definitively known, related glycine sulfonamides have been shown to interact with enzymes such as hydrolases. For the purpose of these protocols, we will assume a hypothetical protein target has been identified. The quality of the protein structure is paramount for obtaining meaningful results.
Protocol 1.1: Protein Structure Retrieval and Preparation
-
Obtain Protein Structure:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
If an experimental structure is unavailable, a homology model can be generated using servers such as SWISS-MODEL or I-TASSER.
-
-
Prepare the Protein Structure:
-
Use molecular modeling software (e.g., Schrödinger Maestro, MOE, UCSF Chimera) to prepare the protein.
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH (7.4).
-
Optimize the hydrogen-bonding network.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Section 2: Ligand Preparation
Application Note: The ligand, this compound, must be prepared in a three-dimensional format with correct stereochemistry and protonation states to ensure accurate modeling of its interactions with the target protein.
Protocol 2.1: Ligand Structure Generation and Optimization
-
Generate 2D Structure:
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
-
Convert to 3D and Generate Conformers:
-
Convert the 2D structure to a 3D structure.
-
Generate a set of low-energy 3D conformers using tools like ConfGen or the conformational search modules in molecular modeling packages.
-
-
Assign Protonation States and Optimize Geometry:
-
Assign the correct protonation state for the glycine carboxyl group at physiological pH.
-
Perform a geometry optimization of the lowest energy conformer using a suitable force field (e.g., OPLS, MMFF94) or a quantum mechanical method.
-
Section 3: Molecular Docking
Application Note: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a valuable tool for virtual screening and for generating initial binding hypotheses.
Protocol 3.1: Molecular Docking Workflow
-
Define the Binding Site:
-
If the binding site is known from experimental data (e.g., a co-crystallized ligand), define a docking grid or sphere around this site.
-
If the binding site is unknown, use pocket prediction algorithms (e.g., SiteMap, CASTp) to identify potential binding cavities on the protein surface.
-
-
Perform Docking:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the prepared protein.
-
Employ a suitable scoring function to rank the predicted binding poses.
-
-
Analyze Docking Results:
-
Visually inspect the top-ranked docking poses to assess their plausibility.
-
Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.
-
Compare the predicted binding mode with any available experimental data.
-
Data Presentation: Molecular Docking Results
| Parameter | Value |
| Docking Score (e.g., kcal/mol) | Example: -8.5 |
| Key Interacting Residues | Example: Arg120, Tyr250 |
| Hydrogen Bonds | Example: 2 |
| Hydrophobic Interactions | Example: 5 |
Visualization: Molecular Docking Workflow
Section 4: Molecular Dynamics Simulations
Application Note: Molecular dynamics (MD) simulations provide a more dynamic and realistic representation of the ligand-protein complex by simulating its movement over time. MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies.
Protocol 4.1: Molecular Dynamics Simulation Workflow
-
System Preparation:
-
Use the best-ranked docking pose of the ligand-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system is stable.
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand in the binding site (e.g., by calculating the root-mean-square deviation, RMSD).
-
Analyze the protein's flexibility (e.g., by calculating the root-mean-square fluctuation, RMSF).
-
Identify persistent intermolecular interactions over the course of the simulation.
-
Data Presentation: Molecular Dynamics Simulation Results
| Parameter | Value |
| Simulation Time (ns) | Example: 100 |
| Average Ligand RMSD (Å) | Example: 1.5 |
| Key Stable Interactions | Example: H-bond with Arg120 |
Visualization: MD Simulation Workflow
Safety Operating Guide
Essential Safety and Operational Guide for Handling ((2,6-Dichlorophenyl)sulfonyl)glycine
For laboratory professionals engaged in drug development and scientific research, the safe handling and disposal of chemical reagents like ((2,6-Dichlorophenyl)sulfonyl)glycine are paramount for ensuring personal safety and environmental compliance. This guide provides a detailed protocol for the safe management of this compound.
Chemical Profile: this compound is a halogenated organic compound. Due to the presence of chlorine atoms on the phenyl ring and the sulfonylglycine moiety, it requires careful handling in accordance with hazardous waste regulations. While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, established protocols for similar chemical classes provide a clear framework for its safe management in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate where splash potential is high.[1][2][3][4][5][6] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2][4][5] |
| Body Protection | Wear a fire/flame-resistant and impervious lab coat or coveralls.[1][4][6][7] |
| Respiratory Protection | If there is a risk of dust or aerosol formation, or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1][4][6] |
Operational Plan: Handling and Storage
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Disposal Plan
The primary disposal route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1] This method ensures the complete destruction of the compound, preventing its release into the environment.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation: Classify this compound as "halogenated organic waste."[1][8] It is crucial to segregate it from non-halogenated organic waste to avoid increased disposal costs and potential hazardous reactions.[1][8]
-
Container Labeling: Use a designated, clearly labeled, and sealed container for the waste. The label must include the full chemical name: "this compound". Do not use abbreviations.
-
Accumulation and Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, following your institution's guidelines for maximum accumulation amounts and time limits.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Decontamination of Empty Containers: Rinse any empty containers that held the compound with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure the Area: Evacuate personnel from the immediate area and restrict access. Remove all sources of ignition.[4]
-
Ventilate the Area: Ensure adequate ventilation.[4]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup:
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.[1]
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
